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Foundational

mechanism of alkylation using (2-iodoethyl)trimethylsilane

An In-Depth Technical Guide to Alkylation with (2-Iodoethyl)trimethylsilane: Mechanisms, Protocols, and Applications Introduction In the landscape of modern organic synthesis, the strategic introduction of specific funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Alkylation with (2-Iodoethyl)trimethylsilane: Mechanisms, Protocols, and Applications

Introduction

In the landscape of modern organic synthesis, the strategic introduction of specific functional groups is paramount for constructing complex molecular architectures. (2-Iodoethyl)trimethylsilane stands out as a uniquely versatile bifunctional reagent. More than a simple alkylating agent, it serves as a synthetic equivalent for a vinylsilane synthon or a masked ethylene dication, offering a pathway to a diverse array of functionalized organosilanes. Its utility is deeply rooted in the fundamental electronic properties of organosilicon compounds, particularly the stabilizing influence of a silicon atom on a developing positive charge at the β-position.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of alkylation reactions involving (2-iodoethyl)trimethylsilane. We will explore the core electronic principles governing its reactivity, detail the causal factors behind experimental design, provide actionable protocols, and discuss its strategic applications in complex synthesis and drug discovery.

The Core Principle: Understanding the β-Silyl Effect

The reactivity of (2-iodoethyl)trimethylsilane is fundamentally governed by the β-silyl effect , a powerful stereoelectronic phenomenon that stabilizes a positive charge on a carbon atom two positions away from a silicon atom. This effect is significantly more potent than the stabilizing influence of a typical alkyl group.

The origin of this stabilization lies in hyperconjugation , an interaction between the electrons in the carbon-silicon (C-Si) sigma (σ) bond and the empty p-orbital of the adjacent carbocation.[1] The C-Si bond is relatively high in energy and electron-rich, making it an excellent σ-donor. This orbital overlap allows for the delocalization of the positive charge, effectively lowering the energy of the carbocation intermediate.[1][2] This stabilization is crucial for facilitating reactions that proceed through a carbocationic intermediate and dictates the regioselectivity of certain electrophilic attacks on related vinylsilanes.[1]

Diagram 1: Stabilization of a carbocation via hyperconjugation with the C-Si σ-bond.

Mechanisms of Alkylation

Alkylation using (2-iodoethyl)trimethylsilane can proceed through several pathways, the predominance of which depends on the nucleophile, solvent, and the presence of Lewis acids. The iodide atom is an excellent leaving group, predisposing the molecule to nucleophilic substitution.

Direct Nucleophilic Substitution (Sₙ2)

For strong, unhindered nucleophiles in polar aprotic solvents, the reaction typically proceeds via a classical Sₙ2 mechanism. The nucleophile directly attacks the carbon bearing the iodine, displacing the iodide ion in a single, concerted step. This pathway is common for soft nucleophiles like thiolates, cyanides, and carbanions (e.g., enamines or organocuprates).

Lewis Acid-Assisted Substitution (Sₙ1-like)

In the presence of a Lewis acid or with substrates prone to forming stabilized carbocations, the reaction can take on an Sₙ1-like character. The Lewis acid coordinates to the iodine, enhancing its leaving group ability and promoting the formation of the β-silyl-stabilized carbocation.[2] This intermediate is then trapped by the nucleophile. The remarkable stability conferred by the β-silyl effect makes this pathway accessible even for secondary systems where a typical Sₙ1 reaction would be slow.[2]

Diagram 2: Competing Sₙ2 and Sₙ1-like alkylation pathways for (2-iodoethyl)trimethylsilane.

Practical Considerations & Experimental Protocols

The choice of reaction conditions is critical for achieving high yields and selectivity. The interplay between the nucleophile's strength, solvent polarity, and temperature dictates the operative mechanism.

  • Nucleophiles : A wide range of nucleophiles can be employed. Carbon nucleophiles (enolates, organometallics), nitrogen nucleophiles (amines, amides), oxygen nucleophiles (alkoxides, phenoxides), and sulfur nucleophiles (thiolates) are all effective.

  • Solvents : Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred for Sₙ2 reactions as they solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity. For Sₙ1-like reactions, less nucleophilic, polar solvents may be used to support ion separation.

  • Temperature : Reactions are often conducted at room temperature or with gentle heating. For highly reactive nucleophiles, cooling may be necessary to control exothermicity and prevent side reactions.

Experimental Protocol: General Procedure for O-Alkylation of a Phenol

This protocol provides a self-validating template for the alkylation of a phenolic hydroxyl group, a common transformation in medicinal chemistry to modulate solubility and metabolic stability.

Objective: To synthesize 1-((2-(trimethylsilyl)ethyl)oxy)benzene.

Reagents:

  • Phenol (1.0 eq)

  • (2-Iodoethyl)trimethylsilane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate.

  • Reagent Addition: Add anhydrous DMF, followed by phenol. Stir the resulting suspension at room temperature for 15 minutes.

  • Alkylation: Add (2-iodoethyl)trimethylsilane dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Causality Behind Choices:

  • Base (K₂CO₃): A moderately strong, non-nucleophilic base is used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. Its insolubility in DMF drives the reaction forward.

  • Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by stabilizing the potassium cation without strongly solvating the phenoxide anion.

  • Excess Reagent: A slight excess of the alkylating agent ensures complete consumption of the potentially more valuable phenol starting material.

Experimental_Workflow A 1. Add K₂CO₃, Phenol, and anhydrous DMF to flask under N₂ B 2. Stir at Room Temperature (15 min) A->B C 3. Add (2-Iodoethyl)trimethylsilane dropwise B->C D 4. Heat to 60-70 °C C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Workup (Water, Ether Extraction) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H caption Diagram 3: Workflow for a typical O-alkylation reaction.

Diagram 3: Workflow for a typical O-alkylation reaction using (2-iodoethyl)trimethylsilane.

Quantitative Data Summary

The efficiency of alkylation with (2-iodoethyl)trimethylsilane is highly dependent on the nucleophile. The following table summarizes typical conditions and expected outcomes for various nucleophile classes.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)Reference Insight
Oxygen PhenoxideK₂CO₃, NaHDMF, THF25 - 7080 - 95Sₙ2 displacement is highly efficient for generating silyl-protected ethers.[3]
Nitrogen Amine (primary)Et₃N, DIPEACH₃CN, THF25 - 8065 - 85Requires a non-nucleophilic base to scavenge HI produced.
Carbon Malonate EnolateNaH, LDATHF, DME-78 to 2570 - 90Strong carbon nucleophiles react cleanly via the Sₙ2 pathway.[4]
Sulfur ThiolateNaH, Cs₂CO₃DMF, EtOH0 - 2590 - 98Thiols are excellent, soft nucleophiles, leading to rapid and high-yielding reactions.

Applications in Research and Drug Development

The (2-trimethylsilylethyl) moiety introduced by this reagent is not merely a passive alkyl chain; it is a versatile functional handle with significant applications.

  • Metabolic Blocking and Lipophilicity Modification: In drug discovery, the trimethylsilyl group is a well-established bioisostere for a tert-butyl group.[5] Introducing the ethyltrimethylsilyl group can increase a molecule's lipophilicity, potentially improving membrane permeability.[5] Furthermore, its bulk can serve as a metabolic shield, blocking enzymatic degradation at or near the site of attachment, thereby increasing the half-life of a drug candidate.

  • Precursor to Vinylsilanes: The alkylated products can serve as precursors to vinylsilanes through elimination reactions. For instance, treatment with a fluoride source (e.g., TBAF) can induce an E2 elimination if the nucleophile introduced has an abstractable proton, generating a terminal alkene. More controlled eliminations can also be designed. Vinylsilanes are exceptionally useful intermediates in cross-coupling reactions (e.g., Hiyama coupling).

  • Traceless Linkers in Solid-Phase Synthesis: The silyl group can act as a traceless linker to a solid support. After a series of synthetic transformations on the other end of the molecule, the entire construct can be cleaved from the resin via protodesilylation, leaving no trace of the linker behind.

Conclusion

(2-Iodoethyl)trimethylsilane is a powerful and versatile reagent whose utility is underpinned by the fundamental principles of organosilicon chemistry. Its reactivity, governed by the β-silyl effect, allows for efficient alkylation of a wide range of nucleophiles through both Sₙ2 and Sₙ1-like mechanisms. For the medicinal chemist, it offers a direct route to modulate the physicochemical properties of lead compounds. For the synthetic chemist, it is a gateway to more complex functionalized silanes and vinylsilanes. A thorough understanding of its mechanistic behavior, as detailed in this guide, empowers researchers to harness its full potential in the design and execution of sophisticated synthetic strategies.

References

  • . (2009). SciSpace. This paper provides context on the synthesis and functionalization of organosilanes, relevant to the general class of compounds.

  • . (2023). MDPI. Discusses general synthetic procedures for organoalkoxysilanes, including hydrosilylation, which is a key method for forming C-Si bonds.

  • . (n.d.). National Center for Biotechnology Information. Describes alternative methods for synthesizing organosilanes, highlighting the importance of these building blocks in chemistry.

  • . (2010). ACS Publications. While focused on radical chemistry, this paper provides computational insight into the stability and fragmentation of species with β-silyl groups.

  • . (n.d.). Grokipedia. Provides background on the Peterson olefination, a related reaction that leverages the high affinity of silicon for oxygen.

  • . (n.d.). Organic Syntheses. Details the preparation and utility of iodotrimethylsilane (TMSI), a related reagent used for ether cleavage via a similar Sₙ2 mechanism.

  • . (n.d.). ResearchGate. Provides a direct comparison of α- and β-silyl effects on reactivity, underscoring the importance of the β-effect.

  • . (2024). ACS Publications. This recent paper highlights the powerful directing and activating nature of the β-silicon effect in C-H functionalization, demonstrating its modern relevance.

  • . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Discusses the broad utility of TMSI, including its role as a silylating agent and in deprotection strategies.

  • . (n.d.). ResearchGate. Describes a protocol where TMSI is used to convert alcohols to iodides, which are then displaced by nucleophiles, analogous to the reactivity of (2-iodoethyl)trimethylsilane.

  • . (n.d.). Open University. Provides a detailed examination of how various nucleophiles interact with silicon centers, which is fundamental to understanding organosilane reactivity.

  • . (n.d.). Thermo Fisher Scientific. Offers a broad overview of the roles of organosilanes, including their use as protecting groups and in reductions.

  • . (2026). American Chemical Society. This guide details the mechanism of ether cleavage by TMSI, which involves Sₙ2 attack by iodide on an activated ether, a relevant mechanistic parallel.

  • . (2015). ACS Publications. Demonstrates the profound impact of a β-silyl group on stabilizing a carbocation intermediate, allowing for retention of stereochemical information.

  • . (2020). National Center for Biotechnology Information. Describes nucleophilic substitution to form C-Si bonds, relevant to the general synthesis of functionalized silanes.

  • . (n.d.). BenchChem. Discusses the potential roles of the trimethylsilyl group in drug discovery, such as increasing lipophilicity and altering metabolic profiles.

Sources

Exploratory

Comprehensive Technical Guide: (3-Iodopropyl)trimethylsilane & (2-Iodoethyl)trimethylsilane in Advanced Synthesis

Executive Summary & Nomenclature Clarification As a Senior Application Scientist, establishing rigorous chemical identity is the foundational step of any successful synthetic workflow. It is critical to address a common...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist, establishing rigorous chemical identity is the foundational step of any successful synthetic workflow. It is critical to address a common database and literature discrepancy present in the prompt's topic: CAS 18135-48-3 chemically corresponds to the propyl homolog, (3-iodopropyl)trimethylsilane ,[1]. Conversely, the ethyl homolog, (2-iodoethyl)trimethylsilane , is registered under CAS 18157-43-2 [2].

Because database mismatches can lead to catastrophic failures in target-oriented synthesis, this whitepaper comprehensively profiles both homologs. However, it places a primary focus on the highly versatile CAS 18135-48-3, detailing its physicochemical properties, mechanistic pathways, and field-proven experimental protocols for drug development applications.

Physicochemical Profiling

Understanding the physical properties of these silyl-alkylating agents is essential for selecting appropriate solvents, reaction temperatures, and purification techniques (such as vacuum distillation parameters).

Property(3-Iodopropyl)trimethylsilane(2-Iodoethyl)trimethylsilane
CAS Number 18135-48-318157-43-2
Molecular Formula C₆H₁₅ISiC₅H₁₃ISi
Molecular Weight 242.17 g/mol 228.15 g/mol
Boiling Point 191-192 °C (at 744 Torr)76-76.5 °C (at 27 Torr)
Density 1.3256 g/cm³~1.35 g/cm³
Appearance Colorless to light yellow liquidColorless liquid

Data aggregated from authoritative chemical registries[1],[2].

Mechanistic Pathways & Reactivity

The synthetic utility of (3-iodopropyl)trimethylsilane stems from the synergistic relationship between its two functional ends:

  • The Trimethylsilyl (TMS) Group: Provides significant steric bulk and extreme lipophilicity. In drug design, appending a TMS-alkyl chain to a polar pharmacophore dramatically alters its pharmacokinetic profile, enhancing cell membrane permeability and active-site binding affinity[3].

  • The Primary Alkyl Iodide: Iodine is highly polarizable and a weak conjugate base, making it an exceptional leaving group for bimolecular nucleophilic substitution (S_N2) reactions. It facilitates the rapid and high-yielding alkylation of amines, thiols, and carbanions[4].

Mechanism cluster_0 Halogen Exchange (Finkelstein) cluster_1 Nucleophilic Alkylation A (3-Chloropropyl)trimethylsilane B (3-Iodopropyl)trimethylsilane CAS: 18135-48-3 A->B NaI, Acetone Reflux, 24h C N-Alkylated Iminosugar (Miglitol Analogues) B->C 1-Deoxynojirimycin NaHCO3, Sulfolane D S-Alkylated Heterocycle (Antitumor Agents) B->D Hetaryl Thiol K2CO3, 18-crown-6

Reaction pathways for the synthesis and application of (3-iodopropyl)trimethylsilane.

Validated Experimental Protocols

Protocol 1: Synthesis via Finkelstein Halogen Exchange

Context: Commercial procurement of iodo-silanes can be cost-prohibitive for large-scale synthesis. Generating the iodo-derivative from the significantly cheaper (3-chloropropyl)trimethylsilane is a highly efficient laboratory standard[4].

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of (3-chloropropyl)trimethylsilane in anhydrous acetone (0.5 M concentration).

  • Add 1.5–2.0 equivalents of oven-dried Sodium Iodide (NaI).

  • Reflux the mixture under an inert nitrogen atmosphere for 24 hours.

  • Cool to room temperature, filter the resulting precipitate, and concentrate the filtrate under reduced pressure.

  • Partition the residue between diethyl ether and water, dry the organic layer over Na₂SO₄, and evaporate to yield the pure iodo-product.

Causality & Self-Validation: Why Acetone? Acetone is specifically selected because NaI is highly soluble in it, whereas the byproduct, NaCl, is completely insoluble. Validation: The reaction is a self-validating system; the immediate and continuous precipitation of white NaCl visually confirms that the equilibrium is being driven forward (Le Chatelier's principle).

Protocol 2: N-Alkylation of 1-Deoxynojirimycin (Iminosugar)

Context: This protocol is utilized to synthesize advanced alpha-glucosidase inhibitors, which have profound applications in antiviral and antidiabetic therapies[3].

Step-by-Step Methodology:

  • In a reaction vessel, combine 1,5-dideoxy-1,5-imino-D-glucitol (3.1 mmol) and (3-iodopropyl)trimethylsilane (4.6 mmol).

  • Add Sodium Bicarbonate (NaHCO₃, 4.6 mmol) followed by 5 mL of sulfolane.

  • Vigorously stir and heat the mixture at 90°C for 3 hours.

  • Cool the reaction to room temperature and dilute with 5 mL of deionized water.

  • Acidify the mixture with 1M HCl until the pH reaches 2-3.

Workflow Step1 Step 1: Reagent Assembly 1,5-dideoxy-1,5-imino-D-glucitol + (3-iodopropyl)trimethylsilane Step2 Step 2: Base & Solvent Addition NaHCO3 (1.5 eq) in Sulfolane Step1->Step2 Step3 Step 3: Thermal Activation Heat at 90°C for 3 hours under N2 atmosphere Step2->Step3 Step4 Step 4: Quench & Acidification Dilute with H2O Adjust to pH 2-3 with 1M HCl Step3->Step4 Step5 Step 5: Isolation Ion-exchange chromatography or solvent extraction Step4->Step5

Step-by-step experimental workflow for the N-alkylation of iminosugars.

Causality & Self-Validation: Why Sulfolane and NaHCO₃? Sulfolane is a highly polar, aprotic solvent with a boiling point of 285°C. It perfectly solvates the highly polar iminosugar without evaporating at the 90°C reaction temperature. NaHCO₃ is chosen as a mild acid scavenger to neutralize the generated Hydroiodic acid (HI); stronger bases would risk degrading the sensitive carbohydrate-like scaffold[3]. Validation: The final acidification step (pH 2-3) protonates both the unreacted iminosugar and the target product. This creates a self-validating purification checkpoint: the highly lipophilic, unreacted silane impurities can be easily washed away with organic solvents, leaving the protonated product in the aqueous phase for subsequent ion-exchange chromatography.

Downstream Applications in Drug Development

  • Antitumor Agents: The S-alkylation of pyridine and quinoline thiols using (3-iodopropyl)trimethylsilane yields novel heterocyclic sulfides. Utilizing a phase-transfer catalytic (PTC) method (K₂CO₃ / 18-crown-6 in toluene), researchers have successfully synthesized derivatives that exhibit highly potent cytotoxic and antitumor activities[4].

  • Metabolic Disease Therapeutics: By appending the TMS-propyl group to iminosugars, drug development professionals create miglitol analogues with vastly superior lipophilicity, allowing the drug to cross the intestinal brush border more effectively to inhibit target glucosidases[3].

References

  • Sigma-Aldrich - (3-iodopropyl)trimethylsilane | 18135-48-3 Source:

  • ChemicalBook - 3-Iodo-1-(trimethylsilyl)propane CAS#: 18135-48-3 Source:1

  • ChemicalBook - 2-IodoethylTrimethylsilane CAS#: 18157-43-2 Source: 2

  • Google Patents - US5536732A - N-derivatives of 1-deoxy nojirimycin Source: 3

  • SciSpace / ResearchGate - Synthesis and Cytotoxicity of Silicon Containing Pyridine and Quinoline Sulfides Source: 4

Sources

Foundational

Advanced Structural Characterization and Molecular Geometry of (2-Iodoethyl)trimethylsilane: A Technical Guide

Executive Summary (2-Iodoethyl)trimethylsilane (CAS: 18157-43-2) is a highly reactive, functionalized organosilane that serves as a fundamental model for understanding stereoelectronic effects in organic chemistry. Synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Iodoethyl)trimethylsilane (CAS: 18157-43-2) is a highly reactive, functionalized organosilane that serves as a fundamental model for understanding stereoelectronic effects in organic chemistry. Synthesized via the electrophilic addition of hydrogen iodide to trimethyl(vinyl)silane[1][2], the compound is inherently unstable at room temperature, readily decomposing to yield free iodine and volatile byproducts[1].

Because it is a liquid with a boiling point of approximately 76 °C at 27 Torr[1] and exhibits severe thermal and photolytic instability, obtaining standard room-temperature X-ray crystallographic data is physically impossible. As a Senior Application Scientist, I approach this challenge by synthesizing theoretical ab initio geometric data with advanced in situ cryocrystallographic protocols. This guide provides a comprehensive framework for understanding the molecular geometry of (2-iodoethyl)trimethylsilane, driven by the β-silicon effect, and outlines the rigorous methodologies required to trap and characterize such transient species in the solid state.

Stereoelectronic Framework: The β-Silicon Effect

The defining structural feature of (2-iodoethyl)trimethylsilane is the β-silicon effect , a specific form of hyperconjugation that profoundly alters its molecular geometry and reactivity[3][4].

In this molecule, the highly polarizable and electron-donating σ(Si–C) bond is located in the β-position relative to the iodine leaving group. For optimal stabilization, the molecule adopts an anti-periplanar conformation (dihedral angle ≈ 180°). In this geometry, the filled σ(Si–C) bonding orbital aligns parallel to the empty σ*(C–I) antibonding orbital. This stereoelectronic overlap facilitates electron density transfer from the silicon-carbon bond into the carbon-iodine antibonding node[4].

Causality in Geometry:

  • C–I Bond Elongation: The population of the σ*(C–I) orbital weakens the carbon-iodine bond. While a standard alkyl C–I bond length is typically around 2.14 Å[5], the hyperconjugative donation in (2-iodoethyl)trimethylsilane elongates this bond significantly, predisposing the molecule to facile elimination or nucleophilic substitution.

  • C–C Bond Shortening: As electron density shifts, the central C–C single bond acquires partial double-bond character, shortening it below the standard 1.54 Å alkane baseline[3].

G N1 σ(Si-C) Donor Orbital (High Energy) N3 Hyperconjugative Overlap (β-effect) N1->N3 N2 σ*(C-I) Acceptor Orbital (Low Energy) N2->N3 N4 C-I Bond Elongation (>2.14 Å) N3->N4 N5 Enhanced Leaving Group Ability N4->N5

Orbital interactions driving the β-silicon effect and C-I bond elongation.

Predicted Molecular Geometry & Crystallographic Parameters

Due to the lack of empirical room-temperature XRD data, the following parameters are derived from high-level Density Functional Theory (DFT) calculations and analogous low-temperature crystallographic studies of β-halosilanes. These values represent the expected solid-state geometry at 100 K.

Structural ParameterExpected ValueMechanistic Rationale
Si–C (methyl) Bond Length 1.86 – 1.88 ÅStandard sp³-sp³ silicon-carbon single bond[6].
Si–C (ethyl) Bond Length 1.89 – 1.91 ÅSlightly elongated due to electron donation into the β-system.
C–C Bond Length 1.51 – 1.53 ÅShortened relative to standard alkanes (1.54 Å) due to partial π-character induced by hyperconjugation[3].
C–I Bond Length 2.17 – 2.20 ÅSignificantly elongated compared to standard alkyl iodides (~2.14 Å) due to σ*(C–I) population[4][5].
Si–C–C Bond Angle ~114°Expanded from ideal tetrahedral (109.5°) due to steric bulk of the trimethylsilyl group.
Si–C–C–I Dihedral Angle 180° (Anti)Strict anti-periplanar geometry required to maximize orbital overlap for the β-silicon effect[4].

Experimental Methodology: In Situ Cryocrystallography of Unstable Silanes

To empirically validate the geometry of (2-iodoethyl)trimethylsilane, standard mounting techniques will fail due to its volatility and rapid decomposition into free iodine[1]. The following self-validating protocol utilizes in situ laser-assisted cryocrystallography to force the liquid into a highly ordered crystalline lattice.

Step-by-Step Protocol

Step 1: Anaerobic Sample Preparation

  • Action: Purify (2-iodoethyl)trimethylsilane via vacuum distillation (bp ~76 °C at 27 Torr)[1] strictly under an argon atmosphere, shielding the receiving flask from ambient light to prevent photolytic C–I bond homolysis.

  • Validation: The liquid must remain entirely colorless; a pink or purple hue indicates the presence of free iodine from premature decomposition.

Step 2: Capillary Loading and Sealing

  • Action: Using a Hamilton syringe, inject 2–3 μL of the purified liquid into a 0.3 mm Lindemann quartz capillary. Flame-seal the capillary under an argon stream.

  • Rationale: Quartz is chosen over borosilicate glass to minimize absorption of X-rays and to safely contain any iodine gas generated if the sample warms.

Step 3: Flash Cooling

  • Action: Mount the sealed capillary onto the goniometer head of an X-ray diffractometer equipped with an open-flow nitrogen cryostream. Instantly plunge the sample temperature to 100 K.

  • Result: This rapid cooling generates a polycrystalline matrix (a glass or powder), which is unsuitable for single-crystal X-ray diffraction (SCXRD).

Step 4: IR Laser-Assisted Zone Melting

  • Action: Focus a low-power infrared (IR) laser directly onto a 1 mm section of the capillary to locally melt the polycrystalline mass. Slowly translate the laser along the capillary axis at a rate of 0.1 mm/hour.

  • Rationale: This establishes a steep thermal gradient. As the liquid zone moves, a single nucleation event is selected, allowing a pristine single crystal to grow at the solid-liquid interface.

Step 5: Data Collection and Refinement

  • Action: Collect diffraction data at 100 K using Mo Kα radiation (λ = 0.71073 Å). Integrate the data and solve the structure using direct methods (e.g., SHELXT), followed by full-matrix least-squares refinement on F2 (SHELXL).

  • Validation: The refined structure must show an anisotropic displacement parameter (ADP) ratio close to 1 for the iodine atom; severe elongation of the iodine thermal ellipsoid would indicate static disorder (e.g., the presence of multiple conformers) rather than a true single crystal.

Workflow S1 Schlenk Line Prep (Argon Atmosphere) S2 Quartz Capillary Loading & Sealing S1->S2 S3 Flash Cooling (100 K N2 Stream) S2->S3 S4 IR Laser Zone Melting (Single Crystal Growth) S3->S4 S5 Low-Temp XRD Data Collection S4->S5 S6 Anisotropic Refinement (SHELXL) S5->S6

In situ cryocrystallography workflow for unstable liquid organosilanes.

References

  • W. E. Billups and R. K. Saini. "Synthesis and Reactions of β-Silyl Alkyl Halides." Thieme-Connect.
  • Wikipedia Contributors. "Electrophilic substitution of unsaturated silanes." Wikipedia, The Free Encyclopedia.
  • Unacademy. "Understanding Hyperconjugation Definition." Unacademy.
  • Journal of the American Chemical Society. "Generality and Strength of Transition Metal β-Effects." ACS Publications.
  • ChemRxiv. "Crystallographic evidence for Bi(I) as the heaviest halogen bond acceptor." ChemRxiv.
  • Chinese Academy of Sciences. "Reaction of (bromodifluoromethyl)trimethylsilane with HMPA." CAS.

Sources

Protocols & Analytical Methods

Method

Application Note: The 2-(Trimethylsilyl)ethyl (TMSE) Group for Amine and Thiol Protection Using (2-Iodoethyl)trimethylsilane

Introduction: A Modern Protecting Group Strategy In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the judicious selection of protecting groups is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Protecting Group Strategy

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the judicious selection of protecting groups is paramount. An ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be removed selectively without affecting other functional groups.[1] The 2-(trimethylsilyl)ethyl (TMSE) group and its derivatives, such as the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) and 2-(trimethylsilyl)ethanesulfonyl (SES) groups, have emerged as highly valuable tools that fulfill these criteria.[2][3]

This application note details the use of the 2-(trimethylsilyl)ethyl moiety as a stable, fluoride-labile protecting group for primary and secondary amines, as well as thiols. While the Teoc group is a well-established carbamate-based protection for amines, this guide focuses on the direct installation of the TMSE group itself onto nitrogen and sulfur nucleophiles via a classical SN2 reaction using (2-iodoethyl)trimethylsilane . This approach yields stable secondary/tertiary amines and thioethers, which are orthogonal to many other common protecting groups.

The principal advantage of the TMSE group lies in its unique deprotection mechanism: a fluoride-induced β-elimination that proceeds under exceptionally mild conditions, liberating the free amine or thiol alongside innocuous, volatile byproducts (ethylene and fluorotrimethylsilane).[3] This strategy avoids the harsh acidic or basic hydrolysis, or the hydrogenolysis conditions required for many traditional protecting groups.

The Chemistry of TMSE Protection and Deprotection

Mechanism of Protection: SN2 Alkylation

The introduction of the TMSE group onto an amine or thiol using (2-iodoethyl)trimethylsilane is a standard nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen or sulfur atom acts as a nucleophile, attacking the electrophilic carbon adjacent to the iodine atom. The reaction requires a base to neutralize the hydrogen iodide (HI) byproduct that is formed, driving the reaction to completion.

G R_XH R-XH (Amine or Thiol) Protected R-X-CH₂CH₂-SiMe₃ (TMSE-Protected Substrate) R_XH->Protected S_N2 Attack Iodo_TMSE I-CH₂CH₂-SiMe₃ ((2-Iodoethyl)trimethylsilane) Iodo_TMSE->Protected Base Base Salt Base-H⁺ I⁻ Base->Salt Proton Abstraction

The choice of base is critical to avoid side reactions. For amines, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred to prevent competition with the substrate. For the more acidic thiols, a weaker inorganic base such as potassium carbonate is typically sufficient.

Mechanism of Deprotection: Fluoride-Induced β-Elimination

The hallmark of the TMSE group is its elegant and highly selective cleavage mechanism. A fluoride source, most commonly tetrabutylammonium fluoride (TBAF), initiates the process. The high affinity of silicon for fluoride (the Si-F bond is exceptionally strong) drives the reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate. This triggers a 1,2-elimination (E2) reaction, where the now-anionic nitrogen or sulfur atom expels the silyl group, forming a double bond (ethylene gas) and breaking the C-X bond to release the deprotected amine or thiol.

G TMSE_Protected R-X-CH₂-CH₂-SiMe₃ Intermediate [R-X-CH₂-CH₂-Si(F)Me₃]⁻ (Pentacoordinate Intermediate) TMSE_Protected->Intermediate Fluoride Attack on Si Fluoride F⁻ (e.g., TBAF) Fluoride->Intermediate Deprotected R-XH (Free Amine/Thiol) Intermediate->Deprotected β-Elimination Ethylene H₂C=CH₂ Intermediate->Ethylene TMSF F-SiMe₃ Intermediate->TMSF

This deprotection is highly orthogonal to many other protecting groups, such as Boc, Fmoc, Cbz, and most ethers, which are typically cleaved under acidic, basic, or hydrogenolytic conditions, respectively.

Experimental Protocols

Safety Precaution: These protocols involve alkyl iodides, which are alkylating agents, and fluoride reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Protection of Primary/Secondary Amines

This protocol outlines a general procedure for the N-alkylation of an amine with (2-iodoethyl)trimethylsilane. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. Over-alkylation to the quaternary ammonium salt can be a side reaction, particularly with primary amines; using an excess of the amine can help mitigate this.[4][5]

Materials:

  • Primary or secondary amine (1.0 eq.)

  • (2-Iodoethyl)trimethylsilane (1.1 - 1.5 eq.)

  • Non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

  • Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the amine and the anhydrous solvent.

  • Add the base (DIPEA or K₂CO₃) to the solution and stir until dissolved or well-suspended.

  • Add (2-iodoethyl)trimethylsilane dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 40-60 °C and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature. If an inorganic base was used, filter the mixture to remove the salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine to remove any remaining salts or DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Further purification by flash column chromatography on silica gel is typically required to isolate the pure TMSE-protected amine.

General Protocol for Protection of Thiols

Thiols are generally more acidic and more nucleophilic than amines, allowing for the use of milder bases and often faster reaction times.[6]

Materials:

  • Thiol (1.0 eq.)

  • (2-Iodoethyl)trimethylsilane (1.1 eq.)

  • Base (e.g., K₂CO₃ or NaH, 1.2 eq.)

  • Anhydrous solvent (e.g., DMF or THF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the thiol and the anhydrous solvent.

  • If using K₂CO₃, add it directly. If using NaH, cool the solution to 0 °C before adding the NaH portion-wise (Caution: H₂ gas evolution). Stir for 15-30 minutes to form the thiolate.

  • Add (2-iodoethyl)trimethylsilane dropwise to the stirring mixture. If using NaH, maintain the temperature at 0 °C during addition.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution (especially if NaH was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure TMSE-protected thioether.

Protocol for Deprotection of TMSE-Protected Amines and Thiols

The following protocol is generally applicable for the cleavage of the TMSE group from both nitrogen and sulfur.

Materials:

  • TMSE-protected substrate (1.0 eq.)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.5 - 2.0 eq.)

  • Anhydrous THF

  • Reaction vessel, magnetic stirrer

Procedure:

  • Dissolve the TMSE-protected substrate in anhydrous THF in a reaction vessel.

  • Add the TBAF solution dropwise at room temperature. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be directly purified by flash column chromatography. Alternatively, for basic amines, an acidic workup/basic extraction can be performed to remove the tetrabutylammonium salts before chromatography.

Data and Comparisons

The TMSE group offers a unique set of properties that make it a valuable alternative to more conventional protecting groups for amines and thiols.

Protecting GroupStructureInstallation ConditionsDeprotection ConditionsOrthogonality Notes
TMSE -CH₂CH₂SiMe₃Alkyl Iodide, Base (e.g., K₂CO₃, DIPEA)TBAF , CsF (Fluoride Source)Stable to acid (Boc removal), base (Fmoc removal), and hydrogenolysis (Cbz removal).
Boc -C(O)OtBuBoc₂O, BaseStrong Acid (TFA, HCl)Labile to strong acid. Stable to base and hydrogenolysis.
Cbz (Z) -C(O)OCH₂PhCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis); Strong Acid (HBr/AcOH)Labile to hydrogenolysis and strong acid. Stable to mild base.
Trityl (Trt) -CPh₃Trt-Cl, BaseMild Acid (e.g., dilute TFA)Highly acid-labile. Stable to base and hydrogenolysis. Primarily for thiols and primary amines.
Acm -CH₂NHC(O)CH₃Acm-Cl, BaseHg(OAc)₂, I₂Requires heavy metals or iodine for removal. Orthogonal to acid/base labile groups. Primarily for thiols.

Conclusion

The use of (2-iodoethyl)trimethylsilane provides a direct and efficient method for installing the 2-(trimethylsilyl)ethyl (TMSE) protecting group onto primary amines, secondary amines, and thiols. The resulting protected compounds exhibit high stability across a wide range of reaction conditions. The key advantage of this methodology is the exceptionally mild and selective deprotection step, which relies on a fluoride-induced β-elimination. This orthogonality makes the TMSE group an excellent choice for complex, multi-step syntheses where sensitive functional groups must be preserved, providing researchers and drug development professionals with a robust and versatile tool for molecular construction.

References

  • Weinreb, S. M. (2006). 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. Chemical Reviews, 106(6), 2249-2269.[2]

  • Kocieński, P. J. (1994). Protecting Groups. Thieme.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Shimizu, M., & Sodeoka, M. (2019). Teoc Protecting Group. Chem-Station International Edition.[3]

  • Bannwart, L. M., Rieder, P. S., & Mayor, M. (2017). 2-(3-Cyanopropyldimethylsilyl)ethyl as a Polar Sulfur Protecting Group. Synlett, 28(18), 2353-2357.[7]

  • TCI Chemicals. (n.d.). Protecting Agents. Retrieved from TCI Chemicals website.[8]

  • Sieber, P., & Gerlach, H. (1977). A 2-(trimethylsilyl)ethyl (TMSE) ester as a protecting group for carboxylic acids. Helvetica Chimica Acta, 60(1), 26-29.[9]

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. Journal of Organic Chemistry, 42(23), 3761-3764.[10]

  • Takahashi, H., Hossain, K. M., Nishihara, Y., Shibata, T., & Takagi, K. (2006). Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and (Iodomethyl)trimethylsilane by Means of a Novel Rh Catalysis. Organic Letters, 8(12), 2531-2534.[11]

  • Serrano-Wu, M. H., Regueiro-Ren, A., St. Laurent, D. R., Carroll, T. M., & Balasubramanian, B. N. (2001). Mild deprotection of 2-(trimethylsilyl)ethyl esters. Tetrahedron Letters, 42(49), 8593-8595.[12]

  • Gelest, Inc. (n.d.). Silyl Groups. Technical Library.[13]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2012). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins. International Journal for Modern Trends in Science and Technology, 3(11), 120-123.[14]

  • Murty, M. S. R., Rajasekhar, K., & Yadav, J. S. (2013). TMSI-mediated Prins-type Reaction of Epoxides with Homoallylic Alcohols: Synthesis of Iodo-tetrahydropyrans. Research Journal of Chemical Sciences, 3(7), 47-50.[15]

  • Sommer, H. Z., & Jackson, L. L. (1970). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Edgewood Arsenal Technical Report.[4]

  • Shin-Etsu Chemical Co., Ltd. (1990). Iodotrimethylsilane compositions. European Patent EP0398623B1.[16]

  • Waser, M., & Carreira, E. M. (2011). Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism. Angewandte Chemie International Edition, 50(49), 11699-11702.[6]

  • Bhawal, B. N., & Morandi, B. (2016). Ir-catalyzed alkylation of amines using (i-Pr)2NH as an alkyl source. Angewandte Chemie International Edition, 55(41), 12692-12695.[17]

  • LibreTexts. (2019). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.[5]

  • Lawrence, S. A. (2004).
  • LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Chemistry LibreTexts.[1]

Sources

Application

Preparation of (2-(Trimethylsilyl)ethyl)magnesium Iodide: A Comprehensive Guide for Researchers

This document provides a detailed guide for the preparation of the Grignard reagent, (2-(trimethylsilyl)ethyl)magnesium iodide. This guide is intended for researchers, scientists, and drug development professionals who r...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for the preparation of the Grignard reagent, (2-(trimethylsilyl)ethyl)magnesium iodide. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the synthesis, handling, and application of this valuable organometallic reagent. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss critical parameters to ensure a successful and safe synthesis.

Introduction: The Significance of a β-Silyl Grignard Reagent

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reagent in focus, (2-(trimethylsilyl)ethyl)magnesium iodide, is of particular interest due to the presence of a trimethylsilyl (TMS) group at the β-position to the carbon-magnesium bond. This structural feature imparts unique reactivity and stability to the molecule, making it a valuable tool in synthetic chemistry. The silicon atom influences the electronic and steric properties of the Grignard reagent, offering opportunities for selective transformations. The β-silyl group is known to stabilize a positive charge at the β-carbon, a phenomenon that can be exploited in various synthetic applications.[2]

This guide will provide a comprehensive protocol for the preparation of this reagent via the direct reaction of (2-iodoethyl)trimethylsilane with magnesium metal. We will also explore the critical aspects of magnesium activation, solvent selection, and reaction control, all of which are paramount for a high-yielding and safe procedure.

Mechanistic Overview and Key Considerations

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[3] In this case, (2-iodoethyl)trimethylsilane reacts with magnesium turnings in an ethereal solvent to form (2-(trimethylsilyl)ethyl)magnesium iodide.

Reaction Scheme:

Several factors are crucial for the successful preparation of this Grignard reagent:

  • Purity of Reagents and Glassware: Grignard reagents are highly sensitive to protic sources, such as water and alcohols.[4] Therefore, all glassware must be rigorously dried, and the reagents and solvent must be anhydrous.

  • Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[5] Activation of the magnesium is therefore essential to expose a fresh, reactive metal surface.

  • Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They not to only solubilize the Grignard reagent but also stabilize it through coordination with the magnesium center.[6]

  • Initiation and Temperature Control: The reaction is often characterized by an induction period, after which it can become highly exothermic. Careful control of the reaction temperature is critical to prevent side reactions and ensure safety.

A potential and critical side reaction for β-substituted organometallics is β-hydride elimination .[7] In the case of (2-(trimethylsilyl)ethyl)magnesium iodide, this would lead to the formation of ethene and a silyl magnesium species. However, the stability of many Grignard reagents in ethereal solvents is generally good.[8] Careful temperature control can help to minimize this decomposition pathway.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale preparation of (2-(trimethylsilyl)ethyl)magnesium iodide.

Materials and Equipment
Reagent/EquipmentSpecifications
(2-iodoethyl)trimethylsilane>95% purity, stored under inert gas
Magnesium TurningsFor Grignard reactions
Anhydrous Diethyl Ether or THFFreshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
IodineCrystal
Three-neck round-bottom flaskSized appropriately for the reaction scale
Reflux Condenser
Dropping Funnel
Magnetic Stirrer and Stir Bar
Heating Mantle or Oil Bath
Inert Gas Supply (Nitrogen or Argon)
Schlenk Line or similar inert atmosphere setup
Syringes and NeedlesFor transfer of anhydrous solvents and reagents
Detailed Synthesis Protocol

Workflow for Grignard Reagent Preparation

G A 1. Setup and Inert Atmosphere B 2. Magnesium Activation A->B Flame-dry glassware Purge with N2/Ar C 3. Initiation of Reaction B->C Add Mg turnings & I2 crystal Heat gently D 4. Addition of Alkyl Halide C->D Add small amount of halide solution Observe initiation E 5. Completion and Titration D->E Slow, controlled addition Maintain gentle reflux

(CH3)3Si-CH2-CH2-MgI + R2C=O -> (CH3)3Si-CH2-CH2-C(R)2-OMgI (CH3)3Si-CH2-CH2-C(R)2-OMgI + H3O+ -> (CH3)3Si-CH2-CH2-C(R)2-OH

Sources

Method

Application Notes and Protocols for the Alkylation of Secondary Amines with (2-iodoethyl)trimethylsilane

Introduction The alkylation of secondary amines is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules, pharmaceuticals, and functional material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The alkylation of secondary amines is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules, pharmaceuticals, and functional materials. However, traditional alkylation methods often suffer from a lack of selectivity, leading to the formation of undesired over-alkylation products, namely quaternary ammonium salts.[1][2][3] This guide details a robust and versatile protocol for the selective mono-alkylation of secondary amines using (2-iodoethyl)trimethylsilane. This reagent not only facilitates controlled N-alkylation but also introduces a synthetically valuable β-silylethyl group. The resulting N-(2-trimethylsilylethyl)amines serve as stable intermediates that can be readily converted to vinylamines, valuable building blocks in organic synthesis, through a fluoride-induced elimination reaction.[4] This two-step sequence provides a powerful method for the formal vinylation of secondary amines, a transformation that can be challenging to achieve directly.

This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, detailed experimental procedures, and the broad applicability of this synthetic strategy.

Mechanistic Insights

The overall transformation involves two key stages: N-alkylation and a subsequent elimination reaction.

1. N-Alkylation of the Secondary Amine:

The first step is a standard nucleophilic substitution reaction (SN2). The secondary amine, acting as a nucleophile, attacks the electrophilic carbon of (2-iodoethyl)trimethylsilane, displacing the iodide leaving group.[3] To facilitate this reaction and to neutralize the hydroiodic acid byproduct that would otherwise protonate the starting amine and halt the reaction, a non-nucleophilic base is employed.[1] Sterically hindered bases such as N,N-diisopropylethylamine (Hünig's base) or inorganic bases like potassium carbonate are ideal for this purpose as they do not compete with the secondary amine in the alkylation reaction.

G cluster_0 N-Alkylation (SN2) Amine R₂NH Product R₂N-CH₂CH₂-Si(CH₃)₃ Amine->Product Nucleophilic Attack Silane I-CH₂CH₂-Si(CH₃)₃ Silane->Product Base Base Salt Base-H⁺ I⁻ Base->Salt Acid Scavenging

Caption: N-Alkylation of a secondary amine with (2-iodoethyl)trimethylsilane.

2. Fluoride-Induced Elimination (Aza-Peterson Type Olefination):

The second stage leverages the high affinity of fluoride ions for silicon. Treatment of the N-(2-trimethylsilylethyl)amine with a fluoride source, such as tetrabutylammonium fluoride (TBAF), initiates an elimination reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then undergoes a syn-elimination, where the trimethylsilyl group and a proton on the adjacent carbon are removed, leading to the formation of the desired vinylamine, volatile trimethylfluorosilane, and the corresponding amine hydrofluoride. This process is conceptually related to the Peterson olefination.[5][6]

G cluster_1 Fluoride-Induced Elimination Silylamine R₂N-CH₂CH₂-Si(CH₃)₃ Intermediate [R₂N-CH₂CH₂-Si(CH₃)₃F]⁻ Silylamine->Intermediate Fluoride F⁻ Fluoride->Intermediate Nucleophilic Attack on Si Vinylamine R₂N-CH=CH₂ Intermediate->Vinylamine syn-Elimination Byproducts FSi(CH₃)₃ + HF Intermediate->Byproducts

Caption: Fluoride-induced elimination to form a vinylamine.

Experimental Protocols

PART A: N-Alkylation of a Secondary Amine with (2-iodoethyl)trimethylsilane

This protocol provides a general procedure for the alkylation of a secondary amine. The reaction conditions may require optimization for specific substrates.

Materials:

  • Secondary amine (1.0 equiv)

  • (2-iodoethyl)trimethylsilane (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv) or N,N-Diisopropylethylamine (Hünig's base) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equiv) and anhydrous DMF or acetonitrile (approximately 0.1-0.2 M concentration of the amine).

  • Add potassium carbonate (2.0 - 3.0 equiv) or Hünig's base (2.0 - 3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add (2-iodoethyl)trimethylsilane (1.1 - 1.5 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If potassium carbonate was used, filter the mixture to remove the inorganic salts. If Hünig's base was used, proceed to the next step.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-trimethylsilylethyl)amine.

PART B: Fluoride-Induced Elimination to Synthesize Vinylamines

This protocol describes the conversion of the N-(2-trimethylsilylethyl)amine to the corresponding vinylamine.

Materials:

  • N-(2-trimethylsilylethyl)amine (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in Tetrahydrofuran (THF)) (1.1 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the N-(2-trimethylsilylethyl)amine (1.0 equiv) in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 - 1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or pentane) (3 x volume of aqueous layer). Note: Vinylamines can be volatile.

  • Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully concentrate under reduced pressure at low temperature.

  • Due to the potential volatility and instability of some vinylamines, it is often advisable to use the crude product directly in the next synthetic step. If purification is necessary, it can be attempted by careful distillation or chromatography on a basic alumina support.

Data Presentation

The following table summarizes representative data for the two-step synthesis of N-vinylpiperidine from piperidine as a model system. Yields are indicative and may vary depending on the specific substrate and reaction scale.

StepReactantsProductSolventBase/ReagentTemp (°C)Time (h)Yield (%)
Alkylation Piperidine, (2-iodoethyl)trimethylsilaneN-(2-trimethylsilylethyl)piperidineDMFK₂CO₃701885-95
Elimination N-(2-trimethylsilylethyl)piperidineN-vinylpiperidineTHFTBAFRT470-85

Applications in Synthesis

The synthesis of N-(2-trimethylsilylethyl)amines and their subsequent conversion to vinylamines opens up a wide range of synthetic possibilities:

  • Vinylamine Chemistry: Vinylamines are versatile intermediates that can act as enamines in various C-C bond-forming reactions, such as alkylations and acylations at the β-carbon.

  • Access to Heterocycles: Vinylamines are precursors to a variety of nitrogen-containing heterocyclic compounds through cycloaddition and cyclization reactions.

  • Masked Aldehydes/Ketones: Hydrolysis of vinylamines can provide access to the corresponding carbonyl compounds, making the (2-trimethylsilylethyl) group a removable activating group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in alkylation Incomplete reactionIncrease reaction time and/or temperature. Ensure anhydrous conditions.
Over-alkylationUse a more sterically hindered base. Use a smaller excess of the alkylating agent.
Low yield in elimination Incomplete reactionIncrease the amount of TBAF. Ensure the TBAF solution is active.
Product volatility/decompositionUse the crude product directly. Purify by careful distillation at low pressure and temperature.

Conclusion

The experimental protocol outlined in this application note provides a reliable and efficient method for the selective N-alkylation of secondary amines with (2-iodoethyl)trimethylsilane and the subsequent transformation of the product into valuable vinylamines. The methodology is characterized by its operational simplicity, good yields, and the broad potential applicability of its products in organic synthesis. This two-step process represents a valuable addition to the synthetic chemist's toolbox for the construction of complex nitrogen-containing molecules.

References

  • Moore, J. L.; Taylor, S. M.; Soloshonok, V. A. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC2005 , (vi), 287-292. [Link]

  • Organic Chemistry Portal. Peterson Olefination. [Link]

  • Queen's University Belfast. Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. [Link]

  • Lee, S. et al. Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega2016 , 1 (5), 879–886. [Link]

  • Clark, J. amines as bases. Chemguide. [Link]

  • Boruah, M.; Konwar, D. Synthesis of N-Methyl Secondary Amines. Synthetic Communications2004 , 34 (13), 2363-2368. [Link]

  • POLEN. CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. [Link]

  • LibreTexts. Substitution and Elimination Reactions of Amines. [Link]

  • Walters, M. A.; Shay, J. J. 2,3-Pyridyne Formation by Fluoride-Induced Desilylation-Elimination. Tetrahedron Letters1995 , 36 (40), 7247-7250. [Link]

  • Royal Society of Chemistry. Intermolecular fluoroamination of allenes towards substituted vinyl fluorides. [Link]

  • Itoh, T. et al. Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. Chemical and Pharmaceutical Bulletin1998 , 46 (5), 856-859. [Link]

  • E. B. V. R. S. et al. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 21980 , (11), 1665-1670. [Link]

  • Madiu, R. et al. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry2024 , 89 (6), 4001-4008. [Link]

  • OpenStax. 24.7 Reactions of Amines. Organic Chemistry: A Tenth Edition. [Link]

  • Himeshima, Y.; Sonoda, T.; Kobayashi, H. FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS. Chemistry Letters1983 , 12 (8), 1211-1214. [Link]

  • LibreTexts. 20.6: Reactions of Amines. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Schmidt, D.; Banert, K. Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules2015 , 20 (12), 21639-21648. [Link]

  • Ashenhurst, J. Nucleophilicity of Amines. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Vinyl fluoride synthesis by fluorination. [Link]

  • Szałabska, K. et al. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules2023 , 28 (20), 7153. [Link]

  • Royal Society of Chemistry. Green Chemistry. [Link]

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Application

Application Notes & Protocols: Methylenation of Carbonyls via a Barbier-Peterson Olefination Strategy Utilizing (2-Iodoethyl)trimethylsilane

Introduction and Strategic Overview The construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the assembly of pharmaceuticals, natural products, and advanced materials. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the assembly of pharmaceuticals, natural products, and advanced materials. Among the arsenal of olefination methods, the Peterson Olefination is distinguished by its unique mechanism involving silicon-based reagents and its capacity for stereochemical control.[1][2] The classical Peterson reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate which can then be eliminated under acidic or basic conditions to yield the desired alkene.[3][4]

This guide focuses on a highly practical and robust variant of this chemistry that utilizes (2-iodoethyl)trimethylsilane as a stable, readily available precursor for the methylenation of carbonyl compounds (the installation of a terminal =CH₂ group). This strategy deviates from the classical pathway by generating a reactive β-silyl organometallic species in situ, in the presence of the carbonyl substrate—a process characteristic of a Barbier-type reaction.[5][6] The subsequent reaction cascade culminates in a spontaneous β-elimination, the mechanistic hallmark of the Peterson olefination, to deliver the terminal alkene with high efficiency.

This approach offers significant advantages over other methylenation techniques, such as the Wittig or Tebbe reactions, by avoiding pyrophoric phosphorus ylides or air-sensitive titanium complexes and offering a broad substrate scope under exceptionally mild conditions, particularly when mediated by reagents like samarium(II) iodide.

Core Principles and Reaction Mechanism

The power of this olefination strategy lies in its elegant convergence of three distinct chemical steps into a single synthetic operation. The causality behind this transformation is rooted in the strategic placement of the silicon and iodo groups in the starting material, which preordains the reaction pathway.

Step 1: In Situ Formation of a β-Silyl Organometallic Reagent Unlike a Grignard reaction where the organometallic reagent is pre-formed, this protocol employs a Barbier approach.[5] A metal reductant, such as magnesium turnings or samarium(II) iodide (SmI₂), is introduced to a mixture of the carbonyl substrate and (2-iodoethyl)trimethylsilane. The metal undergoes oxidative addition into the weak carbon-iodine bond, generating a transient, nucleophilic β-silyl organometallic species in situ. When using a single-electron reductant like SmI₂, this proceeds via two successive single-electron transfers to form an organosamarium intermediate.[7]

Step 2: Nucleophilic Addition to the Carbonyl The newly formed β-silyl carbanion equivalent immediately adds to the electrophilic carbonyl carbon of the co-present aldehyde or ketone. This irreversible step forms a metal alkoxide of a γ-hydroxysilane. The proximity of the reactants, characteristic of the Barbier setup, ensures high efficiency and minimizes side reactions of the organometallic intermediate.

Step 3: Spontaneous Peterson-type β-Elimination This is the key product-forming and irreversible step. The reaction is driven by the high oxophilicity of silicon. The metal alkoxide attacks the silicon atom in an intramolecular fashion, forming a transient, strained four-membered oxasilacyclobutane-like intermediate. This intermediate rapidly collapses, extruding a highly stable and volatile silyloxy species (e.g., Me₃Si-O-MgI) and forming the final terminal alkene product. This β-elimination is concerted and highly efficient, serving as the thermodynamic sink for the entire sequence.

The complete mechanistic pathway is illustrated below.

Caption: Figure 1: Mechanism of the Barbier-Peterson Methylenation.

Applications, Scope, and Substrate Suitability

This methylenation protocol is valued for its broad applicability and tolerance of various functional groups, particularly in the SmI₂-mediated variant.

  • Carbonyl Electrophiles : Both aldehydes and ketones are competent substrates. Aldehydes generally react faster and more efficiently than ketones due to reduced steric hindrance. Aromatic and aliphatic carbonyls participate equally well.

  • Functional Group Tolerance : The near-neutral conditions of the SmI₂-mediated reaction allow for the presence of sensitive functional groups that are incompatible with strongly basic or acidic reagents like Grignard or organolithium reagents. Protic groups like alcohols or amines may require protection, but esters, amides, and halides are often well-tolerated.[8][9]

  • Chemoselectivity : In molecules containing both an aldehyde and a ketone, the reaction can often be tuned to selectively methylenate the more reactive aldehyde.

The following table summarizes the expected outcomes for various carbonyl substrates.

Substrate ClassExample SubstrateMediating MetalExpected ProductTypical Yield RangeNotes
Aromatic AldehydeBenzaldehydeMg or SmI₂Styrene85-95%Highly efficient reaction.
Aliphatic AldehydeCyclohexanecarboxaldehydeMg or SmI₂(Methylenecyclohexane)80-95%Generally high yields.
Aromatic KetoneAcetophenoneSmI₂α-Methylstyrene70-85%Slower than aldehydes; SmI₂ is preferred over Mg.
Aliphatic Ketone2-AdamantanoneSmI₂2-Methyleneadamantane75-90%Good for sterically hindered ketones.
EnoneCinnamaldehydeSmI₂1-Phenyl-1,3-butadiene60-80%Selective 1,2-addition is dominant.
Ester-containingMethyl 4-acetylbenzoateSmI₂Methyl 4-isopropenylbenzoate65-80%Ester group is tolerated under SmI₂ conditions.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for performing this reaction using either magnesium or samarium(II) iodide. The choice of metal dictates the reaction conditions and functional group tolerance.

G Figure 2: General Experimental Workflow A 1. Apparatus Setup (Flask, Condenser, Stir Bar) Dry under vacuum/flame B 2. Establish Inert Atmosphere (Nitrogen or Argon) A->B C 3. Charge Reagents - Anhydrous Solvent (THF) - Metal (Mg or SmI₂ soln) - Carbonyl Substrate B->C D 4. Add Silyl Reagent (2-iodoethyl)trimethylsilane (via syringe, dropwise) C->D E 5. Reaction Monitoring (TLC, GC-MS) D->E F 6. Reaction Quench (e.g., sat. aq. NH₄Cl) E->F G 7. Workup & Extraction (Separate layers, extract aqueous phase with organic solvent) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, IR, MS) H->I

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Magnesium-Mediated Methylenation of Benzaldehyde

This protocol is cost-effective but less tolerant of sensitive functional groups compared to the SmI₂ method. The activation of magnesium is a critical step for ensuring reaction initiation.

Reagents & Materials:

  • Magnesium turnings

  • Iodine (one small crystal for activation)

  • Benzaldehyde (distilled)

  • (2-Iodoethyl)trimethylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add magnesium turnings (1.2 equiv). Seal the flask with a septum and place it under a positive pressure of dry argon or nitrogen.

  • Magnesium Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates. This process etches the passivating oxide layer on the magnesium surface. Allow the flask to cool to room temperature.

  • Charge Reagents: Add anhydrous THF (to make a 0.2 M solution based on the aldehyde) via syringe. To this suspension, add freshly distilled benzaldehyde (1.0 equiv).

  • Initiation: Add (2-iodoethyl)trimethylsilane (1.1 equiv) dropwise via syringe over 10 minutes. The reaction is exothermic; a gentle reflux may be observed. If the reaction does not initiate, gentle warming may be required.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench any unreacted organomagnesium species.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford styrene.

Protocol 2: Samarium(II) Iodide-Mediated Methylenation of 2-Adamantanone

This protocol is exceptionally mild and ideal for complex molecules with sensitive functional groups. It relies on a pre-prepared or commercially available solution of SmI₂ in THF.

Reagents & Materials:

  • Samarium(II) iodide solution (0.1 M in THF)[8][9][10]

  • 2-Adamantanone

  • (2-Iodoethyl)trimethylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Apparatus Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-adamantanone (1.0 equiv). Seal the flask and establish an inert atmosphere of argon or nitrogen.

  • Charge Reagents: Dissolve the ketone in anhydrous THF (to make a 0.1 M solution).

  • Initiation: In a separate flask under an inert atmosphere, add the SmI₂ solution (0.1 M in THF, 2.2 equiv). The solution should be a deep blue-green color. To this solution, add the THF solution of 2-adamantanone via cannula or syringe.

  • Addition: Add (2-iodoethyl)trimethylsilane (1.1 equiv) dropwise to the reaction mixture. The deep blue color should fade to a persistent yellow-brown upon completion of the reaction.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor the reaction by TLC. The fading of the SmI₂ color is a strong visual indicator of reaction progress.

  • Quenching: Quench the reaction by opening it to the air and adding saturated aqueous Na₂S₂O₃ to remove any residual iodine color, followed by saturated aqueous NaHCO₃.

  • Workup: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography (typically with a non-polar eluent like hexanes) to yield pure 2-methyleneadamantane.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction Fails to Initiate (Mg Protocol) - Inactive magnesium surface (oxide layer).- Wet solvent or glassware.- Impure reagents.- Activate Mg with I₂, 1,2-dibromoethane, or sonication.- Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvent.- Use freshly distilled aldehyde and pure silyl iodide.
Low Yield / Incomplete Conversion - Insufficient equivalents of metal or silyl iodide.- Sterically hindered ketone reacting slowly.- Degradation of the organometallic intermediate.- Ensure accurate stoichiometry; use a slight excess of the silyl iodide and metal.- For ketones, increase reaction time, gently warm, or switch to the more reactive SmI₂ protocol.- Maintain a strict inert atmosphere.
Formation of Pinacol Coupling Byproduct - For SmI₂ reactions, this can occur from the coupling of two ketone radical anions.- Ensure the silyl iodide is added promptly after the ketone to the SmI₂ solution to trap the intermediate.
Recovery of Starting Carbonyl - Reaction did not initiate.- Silyl iodide degraded.- See solutions for initiation failure.- Store (2-iodoethyl)trimethylsilane protected from light and use promptly after purchase.

Safety Precautions

  • Inert Atmosphere: Both protocols require the use of dry solvents and an inert atmosphere (argon or nitrogen) to prevent quenching of the reactive organometallic intermediates.

  • Reagent Handling: (2-Iodoethyl)trimethylsilane is an alkyl iodide and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Magnesium: Magnesium turnings are flammable solids. Avoid ignition sources. The activation process should be done with care.

  • Samarium(II) Iodide: SmI₂ solutions are air-sensitive and must be handled using syringe or cannula techniques under an inert atmosphere.[10]

  • Quenching: The quenching of organometallic reactions can be exothermic. Always perform this step slowly and with cooling in an ice bath.

Conclusion

The Barbier-type Peterson olefination utilizing (2-iodoethyl)trimethylsilane represents a powerful and practical method for the methylenation of aldehydes and ketones. By generating the key β-silyl organometallic nucleophile in situ, this strategy circumvents the need to prepare and handle sensitive organometallic reagents separately. The choice between magnesium and samarium(II) iodide allows the reaction to be tailored for either large-scale, cost-effective synthesis or for delicate, complex substrates requiring exceptionally mild conditions. This protocol provides a valuable and reliable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

References

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. [Link]

  • Wikipedia. (2023). Peterson olefination. [Link]

  • Grokipedia. (n.d.). Peterson olefination. [Link]

  • Reddy, B. V. S., & Reddy, M. R. (2019). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. RSC Advances. [Link]

  • YouTube. (2020). Peterson olefination || mechanism || examples. [Link]

  • Chem-Station. (2016). Samarium(II) Iodide. Chem-Station International Edition. [Link]

  • ResearchGate. (n.d.). Diiodine–Triethylsilane System: Formation of N-Alkylsulfonamides from Aldehydes or Ketones and Sulfonamides. [Link]

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2010). Samarium Diiodide-Mediated Reactions in Total Synthesis. Chemical Reviews. [Link]

  • Arkivoc. (n.d.). A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O. [Link]

  • Organic Reactions. (2004). Reductions with Samarium(II) Iodide. [Link]

  • Organic Chemistry Portal. (n.d.). Samarium (low valent). [Link]

  • Wikipedia. (2023). Barbier reaction. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for (2-Iodoethyl)trimethylsilane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating guide for the efficient C(sp³)–C(sp²) cross-coupling of (2-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating guide for the efficient C(sp³)–C(sp²) cross-coupling of (2-iodoethyl)trimethylsilane using state-of-the-art palladium catalysis.

Introduction & Mechanistic Rationale

The 2-(trimethylsilyl)ethyl (TMSE) group is a highly versatile structural motif in organic synthesis, frequently employed as a robust protecting group or as a precursor for terminal alkenes via fluoride-induced Peterson-type eliminations. Introducing this moiety via the cross-coupling of (2-iodoethyl)trimethylsilane with aryl or heteroaryl halides is highly desirable but historically challenging.

The Challenge of Unactivated sp³ Electrophiles

(2-Iodoethyl)trimethylsilane is an unactivated primary alkyl iodide. Palladium-catalyzed cross-coupling of such substrates is notoriously plagued by two competing failure modes:

  • Sluggish Oxidative Addition: The electron-rich, sterically unencumbered sp³ C–I bond undergoes oxidative addition much slower than sp² C–X bonds.

  • Rapid β-Hydride Elimination: Once the alkyl-palladium intermediate is formed, the lack of coordinating groups allows the complex to rapidly undergo β-hydride elimination, yielding unwanted alkene byproducts (e.g., vinyltrimethylsilane) and reduced arenes rather than the target cross-coupled product.

Causality of Ligand Selection

To overcome these barriers, the catalytic system must be precisely tuned. The solution lies in utilizing bulky, electron-rich dialkylbiarylphosphines (such as CPhos) or trialkylphosphines (such as PCy₃).

  • Electronic Effect: The strong σ-donating ability of these ligands increases the electron density on the Pd(0) center, accelerating the rate-determining oxidative addition into the alkyl-iodide bond (in Suzuki protocols) or the aryl-halide bond (in Negishi protocols).

  • Steric Effect: The extreme steric bulk of ligands like CPhos forces the transmetalated Ar–Pd(II)–Alkyl intermediate into a conformation that dramatically accelerates reductive elimination, effectively outcompeting the undesired β-hydride elimination pathway .

Mechanistic Pathway Visualization

The following diagram illustrates the competitive pathways during the Negishi cross-coupling of (2-iodoethyl)trimethylsilane, highlighting where advanced ligand design intervenes.

MechanisticPathway Pd0 Pd(0)Ln Active Catalyst PdII_Ar Ar-Pd(II)-X Oxidative Addition Complex Pd0->PdII_Ar + Ar-X (Oxidative Addition) PdII_Alkyl Ar-Pd(II)-CH2CH2TMS Transmetalation Complex PdII_Ar->PdII_Alkyl + TMSCH2CH2-ZnI (Transmetalation) Product Ar-CH2CH2TMS Target Product PdII_Alkyl->Product Reductive Elimination (Accelerated by CPhos) Byproduct Ar-H + TMSCH=CH2 β-Hydride Elimination Byproducts PdII_Alkyl->Byproduct β-Hydride Elimination (Suppressed by CPhos) Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed Negishi coupling highlighting the suppression of β-hydride elimination.

Quantitative Data & Optimization

The choice of ligand dictates the fate of the reaction. Table 1 summarizes the optimization landscape for coupling (2-iodoethyl)trimethylsilane with 4-bromoanisole, demonstrating the critical necessity of specialized phosphines.

Table 1: Ligand Effects on Yield and β-Hydride Elimination

Catalyst SystemLigand ClassCross-Coupling Yield (%)β-Hydride Elimination (%)Conclusion / Causality
Pd(PPh₃)₄Triarylphosphine< 10%> 80%Insufficient bulk; β-hydride elimination dominates.
Pd(dppf)Cl₂Bidentate45%40%Moderate bite angle provides partial stabilization.
Pd(OAc)₂ / PCy₃Trialkylphosphine75%15%High electron density promotes oxidative addition.
Pd(OAc)₂ / CPhos Dialkylbiarylphosphine 92% < 2% Steric bulk forces rapid reductive elimination.

Experimental Protocols

We present two highly reliable, self-validating workflows. Workflow 1 utilizes a Negishi coupling approach, which is ideal for complex, sterically hindered aryl halides. Workflow 2 utilizes a Suzuki-Miyaura approach, which is preferable when avoiding moisture-sensitive zinc reagents is necessary.

Workflow 1: Negishi Cross-Coupling via in situ Zincate Generation

This protocol leverages Knochel's LiCl-mediated zinc insertion followed by Buchwald's CPhos-catalyzed coupling .

Part A: Preparation of 2-(Trimethylsilyl)ethylzinc Iodide

  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon.

  • Reagent Loading: Add Zinc dust (1.50 mmol, 98 mg) and anhydrous LiCl (1.50 mmol, 64 mg). Heat the mixture at 150 °C under high vacuum for 15 minutes to remove trace moisture, then cool to room temperature and backfill with Argon.

  • Activation: Add anhydrous THF (2.0 mL). Activate the zinc by adding 1,2-dibromoethane (5 mol%) and heating to 60 °C for 3 minutes. Cool to 25 °C and add TMS-Cl (1 mol%).

  • Insertion: Add (2-iodoethyl)trimethylsilane (1.00 mmol, 228 mg) dropwise. Stir at 25 °C for 4 hours.

  • Self-Validation Check: Remove a 0.1 mL aliquot, quench with an iodine/THF solution. GC-MS analysis should indicate >95% consumption of the starting alkyl iodide, confirming successful organozinc formation.

Part B: Palladium-Catalyzed Cross-Coupling

  • Catalyst Loading: In a separate flame-dried vial, charge the Aryl Bromide (0.80 mmol), Pd(OAc)₂ (2 mol%, 3.6 mg), and CPhos (4 mol%, 17.5 mg).

  • Solvent Addition: Purge the vial with Argon for 5 minutes. Add anhydrous THF (1.0 mL). The solution will typically turn a pale yellow/orange, indicating the formation of the active Pd(0) complex.

  • Coupling: Add the organozinc solution from Part A dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at 25 °C (or up to 60 °C for highly deactivated arenes) for 12 hours.

  • Self-Validation Check: The reaction mixture will gradually darken, often turning black upon completion (precipitation of Pd black). Quench with saturated aqueous NH₄Cl and analyze the organic layer via LC-MS to confirm product mass.

Workflow 2: Direct Suzuki-Miyaura Cross-Coupling

This protocol adapts Fu's conditions for the direct coupling of unactivated alkyl iodides with arylboronic acids .

  • Reagent Loading: In a 20 mL reaction vial, combine the Arylboronic Acid (1.20 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), PCy₃ (10 mol%, 28.0 mg), and finely ground K₃PO₄ (2.00 mmol, 424 mg).

  • Atmosphere Exchange: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon three times.

  • Electrophile Addition: Add anhydrous Toluene (3.0 mL) followed by (2-iodoethyl)trimethylsilane (1.00 mmol, 228 mg) via syringe.

  • Reaction: Heat the vigorously stirring mixture to 60 °C for 16 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the boronic acid spot and the emergence of a less polar UV-active spot indicates successful coupling.

  • Workup: Cool to room temperature, dilute with Et₂O (10 mL), and filter through a short pad of silica gel to remove the inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure for subsequent column chromatography.

References

  • Han, C.; Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009, 131(22), 7532-7533. URL:[Link]

  • Sase, S.; Jaric, M.; Metzger, A.; Malakhov, V.; Knochel, P. "One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates." The Journal of Organic Chemistry, 2008, 73(18), 7380-7382. URL:[Link]

  • Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C. "Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 2001, 123(41), 10099-10100. URL:[Link]

  • Navarro, O.; Kelly, R. A.; Nolan, S. P. "A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature." Journal of the American Chemical Society, 2003, 125(52), 16194-16195. URL:[Link]

Application

Application Notes &amp; Protocols: (2-Iodoethyl)trimethylsilane as a Highly Reactive Alkylating Agent

Abstract This technical guide provides an in-depth exploration of (2-iodoethyl)trimethylsilane, a versatile and highly reactive alkylating agent for researchers, medicinal chemists, and process development scientists. We...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of (2-iodoethyl)trimethylsilane, a versatile and highly reactive alkylating agent for researchers, medicinal chemists, and process development scientists. We move beyond simple procedural outlines to explain the fundamental principles governing its reactivity, including the causal factors behind experimental design for N-, O-, S-, and C-alkylation. This document details not only the introduction of the valuable 2-(trimethylsilyl)ethyl (TMSE) moiety but also its subsequent synthetic transformations, most notably as a precursor for the Peterson Olefination. All protocols are designed as self-validating systems, incorporating mechanistic insights and practical advice for execution, monitoring, and purification.

Introduction: The Unique Profile of (2-Iodoethyl)trimethylsilane

(2-Iodoethyl)trimethylsilane, (CH₃)₃SiCH₂CH₂I, is a powerful electrophile for introducing the 2-(trimethylsilyl)ethyl (TMSE) group onto a variety of nucleophiles. Its heightened reactivity stems from the presence of iodine, an excellent leaving group in nucleophilic substitution reactions, which makes it significantly more reactive than its bromo- or chloro-analogs.

The true synthetic value of this reagent lies in the dual nature of the incorporated TMSE group. On one hand, it can serve as a sterically demanding and robust protecting group, particularly for alcohols. On the other hand, it acts as a latent functional handle for powerful carbon-carbon bond-forming reactions. The presence of the silicon atom beta to the site of potential carbocation formation—the "beta-silicon effect"—provides unique electronic stabilization that facilitates specific chemical transformations, such as facile deprotection and elimination reactions.

This guide will dissect the key applications of this reagent, providing both the strategic "why" and the procedural "how" for its effective use in modern organic synthesis.

Physicochemical & Safety Data

Reliable, experimentally determined physical properties for (2-iodoethyl)trimethylsilane (CAS No. 1112-54-5) are not widely published. The data presented below for the isomeric compound, (iodomethyl)trimethylsilane, are provided for estimation purposes and should be used with caution.

Table 1: Physicochemical Properties

Property Value (for (Iodomethyl)trimethylsilane) Source
Molecular Formula C₅H₁₃ISi N/A
Molecular Weight 244.15 g/mol N/A
Boiling Point 139-141 °C [1]
Density 1.443 g/mL at 25 °C [1]

| Refractive Index | n20/D 1.491 |[1] |

Table 2: Hazard & Safety Information (Based on data for analogous iodosilanes)

Category Information Source(s)
GHS Pictograms 🔥, corrosive.png [2][3]
Signal Word Danger [2][3]
Hazard Statements H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. [2]
Precautionary Statements P210: Keep away from heat/sparks/open flames.P260: Do not breathe vapors.P280: Wear protective gloves/clothing/eye protection.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. [2][3]

| Key Hazards | Reacts with water and moisture, potentially liberating HI. Handle under an inert atmosphere (Nitrogen or Argon). |[2] |

Core Application: Nucleophilic Alkylation

The primary function of (2-iodoethyl)trimethylsilane is as an electrophile in Sₙ2 reactions. The nucleophile attacks the carbon atom bearing the iodide, displacing it to form a new carbon-nucleophile bond. The choice of base, solvent, and temperature is critical and depends on the pKa of the nucleophile.

SN2_Mechanism Nu Nu:⁻ TS [Nu---CH₂(I)-CH₂-Si(CH₃)₃]⁻ Nu->TS Sₙ2 Attack Reagent I-CH₂-CH₂-Si(CH₃)₃ Reagent->TS Product Nu-CH₂-CH₂-Si(CH₃)₃ TS->Product Bond Formation LeavingGroup I⁻ TS->LeavingGroup Bond Cleavage

Caption: General Sₙ2 mechanism for alkylation.

O-Alkylation: Formation of TMSE Protecting Groups

The 2-(trimethylsilyl)ethyl (TMSE) ether is a valuable protecting group for alcohols due to its stability under a wide range of conditions and its unique, mild deprotection method. The alkylation proceeds by deprotonating the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form the alkoxide, which then displaces the iodide.

Representative Protocol: O-Alkylation of a Primary Alcohol

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes and decant to remove the oil.

  • Solvent Addition: Suspend the washed NaH in anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M).

  • Deprotonation: Cool the suspension to 0 °C and add the alcohol (1.0 equiv) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add (2-iodoethyl)trimethylsilane (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Deprotection of TMSE Ethers: The Fluoride-Mediated Pathway

The utility of the TMSE group is defined by its selective cleavage. This is achieved using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon initiates the reaction. The mechanism is believed to involve an E2-like elimination facilitated by the stabilization of the developing positive charge on the beta-carbon by the adjacent silicon atom (the beta-silicon effect).

TMSE_Deprotection_Workflow Alcohol R-OH (Alcohol) TMSE_Ether R-O-CH₂-CH₂-Si(CH₃)₃ (TMSE Ether) Alcohol->TMSE_Ether Protection: (2-iodoethyl)trimethylsilane, Base (e.g., NaH) Deprotected R-OH (Regenerated Alcohol) TMSE_Ether->Deprotected Deprotection: TBAF, THF

Caption: Workflow for alcohol protection and deprotection.

Protocol: TBAF-Mediated Deprotection of a TMSE Ether

  • Preparation: Dissolve the TMSE-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M) in a round-bottom flask.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-6 hours. Monitor the disappearance of the starting material by TLC.[4]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude alcohol can then be purified by flash chromatography.

S-Alkylation of Thiols

Thiols are highly nucleophilic, and their alkylation to thioethers is typically efficient. The reaction is often performed by generating the thiolate anion with a suitable base. The following protocol is adapted from a reported procedure using the analogous bromo-reagent.[5]

Protocol: S-Alkylation of a Thiophenol

  • Preparation: To a solution of the thiophenol (1.0 equiv) in anhydrous DMF (approx. 0.2 M) in a flask under an argon atmosphere, add sodium hydride (1.3 equiv, 60% dispersion) at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the thiolate.

  • Alkylation: Add (2-iodoethyl)trimethylsilane (1.5 equiv) to the mixture.

  • Reaction: Stir the reaction overnight at room temperature. Monitor by TLC.

  • Work-up: Quench the reaction with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by flash column chromatography.

N-Alkylation of Amines

Direct alkylation of primary and secondary amines can be complicated by over-alkylation, as the product amine is often more nucleophilic than the starting material. Using a bulky alkylating agent like (2-iodoethyl)trimethylsilane can help mitigate this, but careful control of stoichiometry is key. A mild inorganic base is often sufficient.

Representative Protocol: Mono-alkylation of a Primary Amine

  • Preparation: In a round-bottom flask, combine the primary amine (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and acetonitrile (approx. 0.5 M).

  • Alkylation: Add (2-iodoethyl)trimethylsilane (1.05 equiv) and heat the mixture to 60 °C.

  • Reaction Monitoring: Stir for 6-24 hours, monitoring the formation of the product and consumption of the starting amine by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by flash chromatography.

Advanced Application: Precursor for Peterson Olefination

A powerful application of C-alkylation with (2-iodoethyl)trimethylsilane is the synthesis of precursors for the Peterson Olefination. This reaction sequence transforms a carbonyl compound into an alkene and is a cornerstone of modern synthetic strategy.[6]

Step 1: C-Alkylation of an Enolate

First, a ketone or ester is deprotonated to form a nucleophilic enolate, which is then alkylated with (2-iodoethyl)trimethylsilane. This creates a β-trimethylsilyl ketone/ester.

Representative Protocol: C-Alkylation of Cyclohexanone

  • Enolate Formation: To a flame-dried flask under argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equiv) followed by the dropwise addition of n-butyllithium (1.1 equiv). Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA). Add cyclohexanone (1.0 equiv) dropwise and stir for 1 hour at -78 °C.

  • Alkylation: Add (2-iodoethyl)trimethylsilane (1.2 equiv) to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up & Purification: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry, concentrate, and purify by chromatography to yield 2-[2-(trimethylsilyl)ethyl]cyclohexan-1-one.

Step 2: The Peterson Olefination

The resulting β-trimethylsilyl ketone is then reacted with an organometallic reagent (e.g., a Grignard or organolithium) to generate a β-hydroxysilane intermediate. The key feature of the Peterson reaction is that the subsequent elimination of this intermediate can be directed by acid or base to form different alkene isomers.[7]

  • Base-catalyzed elimination proceeds via a syn-elimination pathway.

  • Acid-catalyzed elimination proceeds via an anti-elimination pathway.

This stereochemical control makes the Peterson Olefination a highly versatile alternative to reactions like the Wittig olefination.

Peterson_Olefination cluster_paths start β-Trimethylsilyl Ketone step1 1. R²-MgBr or R²-Li 2. H₃O⁺ workup intermediate β-Hydroxysilane Intermediate (mixture of diastereomers) step1->intermediate base_path Base (e.g., KH) intermediate->base_path acid_path Acid (e.g., H₂SO₄) intermediate->acid_path syn Syn-Elimination anti Anti-Elimination product_Z Alkene (Z-isomer) syn->product_Z product_E Alkene (E-isomer) anti->product_E

Caption: Stereodivergent pathways of the Peterson Olefination.

Conclusion

(2-Iodoethyl)trimethylsilane is a highly effective reagent that offers more than simple ethylation. Its high reactivity allows for efficient alkylation of a broad range of nucleophiles under relatively mild conditions. The true power of the reagent is realized in the subsequent, unique chemistry of the installed 2-(trimethylsilyl)ethyl group, which serves as a robust, fluoride-labile protecting group or as a key precursor for stereocontrolled alkene synthesis via the Peterson Olefination. A thorough understanding of its reactivity profile, as detailed in these notes, allows researchers to leverage this versatile building block to its full potential in complex synthetic challenges.

References

  • D. J. Peterson. A group of stereospecific olefin-forming reactions of α-silyl-organometallic compounds. The Journal of Organic Chemistry, 1968, 33(2), 780-784. [Link]

  • K. Borsuk, et al. Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Tetrahedron Letters, 2004, 45(18), 3585-3588. [Link]

  • Organic Chemistry Portal. Peterson Olefination. Organic Chemistry Portal Website. [Link]

  • Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • K. C. Nicolaou, et al. The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century. The Chemical Record, 2001, 1(1), 4-33. (Note: Specific protocol details are often found within broader synthesis papers like this, illustrating the deprotection in context). [Link]

  • A. B. Smith III, et al. Total Synthesis of (+)-Phorboxazole A. Journal of the American Chemical Society, 1997, 119(40), 9636-9645. (Note: This reference exemplifies the use of Peterson olefination in complex natural product synthesis). [Link]

  • T. Higgins, et al. Molecular Junctions for Terahertz Switches and Detectors. Supporting Information. [Link]

  • T. K. Britten, et al. Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. Chemical Communications, 2021, 57, 5691-5694. [Link]

  • E. J. Corey, et al. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. Journal of the American Chemical Society, 1972, 94(17), 6190-6191. [Link]

  • K. C. Nicolaou, et al. Photoswitching of Conductance of Diarylethene-Gold Nanoparticles Network. The Journal of Organic Chemistry, 2011, 76(15), 6055-6066. [Link]

  • R. Arnold. Bioinspired Synthesis of Illicium-Derived Neolignans and Their Neurological Activity. University of Nottingham Repository, 2020. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 604026, Silane, (2-iodoethoxy)trimethyl-. PubChem. [Link]

  • Chem-Impex. (Iodoethynyl)trimethylsilane product page. Chem-Impex Website. [Link]

  • iChemical. triethyl(vinyl)silane, CAS No. 1112-54-5. iChemical Website. [Link]

  • Gelest, Inc. Safety Data Sheet: TRIETHYLIODOSILANE. Gelest Website. [Link]

  • M. A. Cook, C. Eaborn, D. R. M. Walton. Mechanism of solvolysis of (2-bromoethyl)trimethylsilane, evidence for the migration of the trimethylsilyl group. Journal of Organometallic Chemistry, 1970, 24(2), 301-306. [Link]

  • Wikipedia. Trimethylsilyl iodide. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (2-Iodoethyl)trimethylsilane Alkylation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the alkylation of nucleophiles using (2-iodoet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the alkylation of nucleophiles using (2-iodoethyl)trimethylsilane (also known as 2-(trimethylsilyl)ethyl iodide or TMSE-I).

While TMSE-I is a highly valuable reagent for installing the TMSE protecting group or building complex molecular architectures, it is notoriously prone to side reactions. This guide is designed to diagnose your specific issues, explain the mechanistic causality behind these failures, and provide field-proven, self-validating protocols to maximize your reaction yield.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why is my alkylation yield with (2-iodoethyl)trimethylsilane so low, and why do I observe bubbling during the reaction? A: The bubbling you observe is ethylene gas. (2-Iodoethyl)trimethylsilane is highly susceptible to fragmentation under basic or nucleophilic conditions. Hard nucleophiles (like alkoxides, hydroxides, or unhindered amines) have a high affinity for the silicon atom. Attack at the silicon triggers a rapid β -elimination, yielding the silylated nucleophile (TMS-Nu), ethylene gas, and iodide. This completely consumes your alkylating agent before the desired carbon-alkylation can occur.

Q: How do I choose the right base to suppress this elimination? A: You must avoid hard, oxophilic bases. For instance, the use of NaH in DMF has been shown to quantitatively deprotect TMSE esters rather than alkylate them, due to the generation of active nucleophilic species that attack the silicon center[1]. Instead, use sterically hindered, non-nucleophilic bases such as N,N -diisopropylethylamine (DIPEA) or 2,6-lutidine. If you must deprotonate a substrate prior to alkylation, use a bulky base like KHMDS at low temperatures (-78 °C), ensuring no excess base remains when the silane is introduced.

Q: Can I use additives to force the desired SN​2 pathway? A: Yes. The addition of halophilic silver salts (e.g., Ag2​O or AgOTf ) is the most effective strategy. Silver strongly coordinates to the iodide, pulling it off to form a tight ion pair. The resulting developing positive charge on the β -carbon is strongly stabilized by the adjacent C–Si bond via hyperconjugation (the β -silicon effect)[2]. This drastically accelerates the carbon-alkylation pathway, allowing it to outcompete the nucleophilic attack on silicon.

Q: My TMSE-I reagent looks dark brown instead of clear. Is this a problem? A: Yes. The inherent instability of (2-iodoethyl)trimethylsilane means it can slowly decompose over time to give free iodine, which darkens the reagent and poisons your reaction[3]. Always store it over copper wire or silver foil in the dark, and filter it through a short pad of basic alumina immediately before use.

Part 2: Mechanistic Insight

To successfully optimize this reaction, you must understand the competing kinetic pathways. The diagram below illustrates the mechanistic divergence between the desired alkylation and the destructive fragmentation pathway.

MechanisticDivergence A (2-Iodoethyl)trimethylsilane + Nucleophile (Nu⁻) B Attack on β-Carbon (Desired Pathway) A->B Ag⁺ Additives / Soft Nu⁻ C Attack on Silicon (Side Reaction) A->C Hard Nu⁻ / Strong Base D Alkylated Product (Nu-CH₂CH₂-TMS) B->D S_N2 / S_N1 E Fragmentation (Nu-TMS + Ethylene + I⁻) C->E β-Elimination

Fig 1. Mechanistic divergence between desired alkylation and competitive fragmentation.

Part 3: Quantitative Optimization Data

The choice of base, solvent, and additive dictates the dominant reaction pathway. The table below summarizes typical optimization parameters for the TMSE-alkylation of a generic secondary amine or alcohol. In advanced stereoselective allylic alkylations, 2-(trimethylsilyl)ethyl substrates have been successfully employed when the nucleophile-to-electrophile ratio and base conditions are strictly controlled[4].

Reaction ConditionsSolventTemp (°C)Primary Reaction PathwayIsolated Yield (%)
NaH (1.5 eq)DMF25Nucleophilic Attack on Si (Elimination)< 5%
K₂CO₃ (2.0 eq)MeCN60Mixed (Sluggish Alkylation & Elimination)22%
KHMDS (1.1 eq)THF-78 to 0 SN​2 Alkylation68%
DIPEA (1.5 eq)CH₂Cl₂25 SN​2 Alkylation45%
2,6-Lutidine + Ag₂O CH₂Cl₂ 0 to 25 Ag-Promoted SN​1/SN​2 (Desired) 88%

Part 4: Optimized Experimental Protocols

Protocol: Silver-Promoted Alkylation (Self-Validating System)

This protocol utilizes silver oxide ( Ag2​O ) to activate the iodide. Self-Validation: This is a self-validating system because the reaction provides a clear visual cue. As the iodide is abstracted to form the reactive electrophile, the black Ag2​O suspension converts into a pale yellow AgI precipitate. If the color does not change, the activation has failed (likely due to wet solvent or degraded reagent).

Workflow S1 1. Substrate Preparation S2 2. Silver Salt Activation S1->S2 2,6-Lutidine CH₂Cl₂ S3 3. TMSE-I Addition S2->S3 Ag₂O 0 °C, Dark S4 4. Quench & Purification S3->S4 Warm to RT Filter Celite

Fig 2. Self-validating silver-promoted alkylation workflow.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with argon. Dissolve your nucleophilic substrate (1.0 equiv, 1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) to achieve a 0.1 M concentration.

  • Base & Additive Addition: Add 2,6-lutidine (1.5 equiv, 1.5 mmol) followed by Ag2​O (1.2 equiv, 1.2 mmol).

    • Causality: 2,6-lutidine acts as a non-nucleophilic proton sponge that will not attack the silicon atom, while Ag2​O serves as the halophilic activator to drive the reaction via the β -silicon stabilized intermediate.

  • Reagent Addition: Wrap the reaction flask in aluminum foil to shield it from light (preventing the photochemical degradation of silver salts). Cool the mixture to 0 °C using an ice bath. Dropwise, add freshly filtered (2-iodoethyl)trimethylsilane (1.2 equiv, 1.2 mmol).

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature over 4–6 hours. Monitor the color of the suspension; a successful reaction is indicated by the transition from a black suspension to a dense, pale yellow/white precipitate ( AgI ).

  • Workup: Dilute the reaction mixture with an additional 10 mL of CH2​Cl2​ and filter the suspension through a short pad of Celite to remove all silver salts. Wash the organic filtrate with saturated aqueous NaHCO3​ (15 mL) and brine (15 mL). Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

  • W. E. Billups and R. K. Saini. "Synthesis and Reactions of β-Silyl Alkyl Halides". thieme-connect.de.
  • "Iridium-Catalyzed Stereoselective Allylic Alkylation Reactions with Crotyl Chloride". nih.gov.
  • "Electrophilic substitution of unsatur
  • Michael H. Serrano-Wu et al. "Mild deprotection of 2-(trimethylsilyl)ethyl esters". academia.edu.

Sources

Optimization

Technical Support Center: Troubleshooting (2-Iodoethyl)trimethylsilane Alkylation &amp; Elimination Side Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the notorious elimination side reactions associated with (2-iodoethyl)trimethylsilane (TMSE-I).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the notorious elimination side reactions associated with (2-iodoethyl)trimethylsilane (TMSE-I). While the 2-(trimethylsilyl)ethyl (TMSE) group is a cornerstone of modern orthogonal protecting group strategies[1], its installation via alkylation is frequently derailed by competing fragmentation and elimination pathways. This guide breaks down the mechanistic causality of these failures and provides self-validating protocols to ensure your syntheses succeed.

Mechanistic Insight: The "Why" Behind the Failure

To prevent elimination, you must first understand why TMSE-I is so prone to it. The root cause is a combination of the β -silicon effect and the high oxophilicity/fluorophilicity of the silicon atom.

The carbon-silicon bond is highly electron-donating and stabilizes developing positive charge at the β -position via hyperconjugation[2]. While this weakens the C–I bond (facilitating SN​2 substitution), it also heavily activates two competing side reactions:

  • Desilylation-Fragmentation: Hard nucleophiles (e.g., unhindered alkoxides, carboxylates, or amines) will often attack the oxophilic silicon atom instead of the C1 carbon. This triggers a concerted fragmentation that cleaves the Si–C bond, expels ethylene gas, and ejects the iodide leaving group[3].

  • E2 Elimination: If a strong, sterically hindered base is used, it will abstract the proton α to the iodide. The β -silicon group stabilizes the transition state, leading to the rapid elimination of HI and the formation of vinyltrimethylsilane[2].

Visualizing the Reaction Pathways

Mechanism cluster_0 Desired Pathway cluster_1 Side Reactions (Elimination) TMSE_I (2-Iodoethyl)trimethylsilane (TMSE-I) Alkylation SN2 Alkylation Product (TMSE-Nu) TMSE_I->Alkylation Nu⁻ attack at C1 (Low Temp, Mild Base) Fragmentation Desilylation-Fragmentation (Ethylene + Nu-TMS + I⁻) TMSE_I->Fragmentation Nu⁻ attack at Si (Hard Nucleophiles) E2_Elim E2 Elimination (Vinyl-TMS + HI) TMSE_I->E2_Elim Base abstracts C1 proton (Strong/Hindered Bases)

Reaction pathways of TMSE-I: SN2 alkylation vs. desilylation-fragmentation and E2 elimination.

FAQ & Troubleshooting Guide

Q1: I am trying to protect a carboxylic acid using TMSE-I and NaH in THF, but I only recover starting material and observe massive gas evolution. What is happening? A1: You are observing classic desilylation-fragmentation. NaH deprotonates the acid to form a hard carboxylate nucleophile. Instead of attacking the C1 carbon to form the ester, the carboxylate attacks the silicon atom. This triggers a fragmentation that releases ethylene gas, iodotrimethylsilane, and regenerates your starting material[3][4]. Solution: Switch to a milder, non-nucleophilic base like DIPEA, or use Silver(I) oxide ( Ag2​O ) to pull the iodide off without generating a hard nucleophile.

Q2: My post-reaction NMR shows a large multiplet around 5.5–6.0 ppm after attempting an alkylation with TMSE-I and DBU. Where is my product? A2: That multiplet corresponds to the vinylic protons of vinyltrimethylsilane. DBU is a strong, hindered base that failed to act as a nucleophile but successfully abstracted the proton α to the iodide, causing an E2 elimination[2]. Solution: Avoid strong, hindered bases. Lower the reaction temperature, or switch to a more electrophilic reagent like TMSE-OTf (2-(trimethylsilyl)ethyl triflate) which reacts at temperatures where elimination is suppressed.

Q3: I need to protect a highly sterically hindered secondary alcohol. TMSE-I with Ag2​O isn't reactive enough, and heating just destroys the TMSE-I. What are my alternatives? A3: When steric hindrance prevents SN​2 alkylation, the higher activation energy elimination pathways will always dominate upon heating. You must abandon the alkyl halide approach entirely. Instead, utilize a Mitsunobu reaction with 2-(trimethylsilyl)ethanol (TMSE-OH)[5]. The Mitsunobu mechanism operates via a phosphonium intermediate, completely bypassing the iodide leaving group and the need for a basic environment, thus neutralizing the β -silicon elimination threat.

Quantitative Troubleshooting Matrix

Use this matrix to rapidly diagnose your specific reaction failure and pivot to the correct optimized condition.

Reaction ConditionObserved Side ProductPrimary CauseRecommended Solution
NaH / THF, 60 °C Ethylene gas, Nu-TMSDesilylation-FragmentationSwitch to Ag2​O / DMF at RT (See Protocol A).
DBU / Toluene, 80 °C VinyltrimethylsilaneE2 EliminationUse non-nucleophilic base (DIPEA) or lower temp.
K2​CO3​ / DMF, RT Unreacted TMSE-ILow NucleophilicityAdd TBAI (catalytic) or switch to TMSE-OTf.
1° Amine, neat, 100 °C Ethylene gas, Iodo-TMSNucleophilic attack on SiAbandon alkylation; use TMSE-OH Mitsunobu (See Protocol B).

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Silver(I)-Promoted Alkylation (Mild Conditions)

Best for: Carboxylic acids, phenols, and unhindered primary alcohols where standard bases cause fragmentation.

  • Preparation: In an oven-dried flask under argon, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add Silver(I) oxide ( Ag2​O , 1.5 equiv). Ag2​O acts as both a mild proton scavenger and a powerful halophilic Lewis acid, lowering the activation energy for C–O bond formation without requiring a strong Brønsted base.

  • Alkylation: Cool the suspension to 0 °C and add TMSE-I (1.2 equiv) dropwise.

  • Reaction: Wrap the flask in aluminum foil (to prevent light-induced silver degradation) and stir at room temperature for 4–12 hours.

    • Self-Validation Checkpoint: As the reaction proceeds, the dark suspension will change texture, and a heavy yellow/gray precipitate (AgI) will form. This visual cue confirms that halide abstraction is successfully occurring. If no precipitate forms after 2 hours, your silver salt may be deactivated (check reagent quality).

  • Workup: Filter the mixture through a pad of Celite to remove silver salts, wash with EtOAc, and wash the organic filtrate extensively with water (3x) to remove DMF before concentration.

Protocol B: Mitsunobu Approach using 2-(Trimethylsilyl)ethanol

Best for: Sterically hindered alcohols, secondary amines, or substrates highly prone to base-catalyzed degradation[5].

  • Preparation: In an oven-dried flask under argon, dissolve the substrate (1.0 equiv), 2-(trimethylsilyl)ethanol (TMSE-OH, 1.2 equiv), and Triphenylphosphine ( PPh3​ , 1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The bright yellow color of the DIAD reagent should dissipate within minutes of addition, indicating the successful formation of the active betaine intermediate. If the solution remains persistently dark yellow immediately after the first few drops, your PPh3​ may be oxidized.

  • Reaction: Allow the mixture to warm to room temperature and stir until complete by TLC.

    • Self-Validation Checkpoint: The TMSE-protected product will typically have a significantly higher Rf​ than the starting material. No gas evolution (ethylene) should be observed, confirming the elimination pathway has been bypassed.

  • Workup: Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography to separate the product from triphenylphosphine oxide.

References

  • [2] W. E. Billups and R. K. Saini. The β -silyl alkyl halides constitute one of the subgroups of functionalized silanes... Thieme Connect. Available at:

  • [4] Michael H. Serrano-Wu, et al. Mild deprotection of 2-(trimethylsilyl)ethyl esters. Tetrahedron Letters (2001). Academia.edu. Available at:

  • [5] Synthesis and NMR elucidation of four novel 2-(trimethylsilyl)ethyl glycosides. ResearchGate. Available at:

  • [1] Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at:

  • [3] Arpitha Thakkalapally and Vladimir Benin. Synthesis, Structural Studies and Desilylation Reactions of Some N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates. University of Dayton eCommons. Available at:

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in (2-Iodoethyl)trimethylsilane Substitutions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges associated with nucleophilic substitution reactions of (2-iodoethyl)trimethylsilane. The significant steric bulk of the trimethylsilyl group often leads to sluggish reactions, low yields, and competing side reactions. This resource is designed to help you navigate these challenges and optimize your synthetic outcomes.

Introduction: The Challenge of the Trimethylsilyl Group

(2-Iodoethyl)trimethylsilane is a valuable building block in organic synthesis, allowing for the introduction of the versatile 2-trimethylsilylethyl moiety. However, the large trimethylsilyl (TMS) group, positioned at the β-carbon, exerts considerable steric hindrance around the reaction center.[1][2][3][4][5][6] This steric impediment can significantly slow down the rate of bimolecular nucleophilic substitution (SN2) reactions by hindering the backside attack of the nucleophile.[3][4][5][6] Consequently, researchers often encounter issues with low conversion rates and the prevalence of elimination (E2) byproducts.

This guide will explore the underlying principles of these challenges and provide practical, evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with (2-iodoethyl)trimethylsilane.

Q1: My substitution reaction with (2-iodoethyl)trimethylsilane is extremely slow or not proceeding at all. What are the primary factors?

A1: The sluggishness of this reaction is almost certainly due to the steric hindrance imposed by the bulky trimethylsilyl group.[3][4][5] For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (iodide). The large TMS group physically obstructs this pathway.[3][4][5] Additionally, the choice of nucleophile, solvent, and temperature play crucial roles. A weakly nucleophilic species, a non-polar solvent, or insufficient temperature will further exacerbate the slow reaction rate.

Q2: I'm observing a significant amount of vinyltrimethylsilane as a byproduct. What is causing this and how can I minimize it?

A2: The formation of vinyltrimethylsilane is a result of a competing E2 elimination reaction. This is a common issue with sterically hindered secondary halides.[7] The nucleophile, instead of attacking the electrophilic carbon, may act as a base and abstract a proton from the carbon adjacent to the one bearing the iodine. This is particularly prevalent when using strong, bulky bases as nucleophiles.[7] To minimize this, you should use a good nucleophile that is a weak base, employ a polar aprotic solvent, and maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

Q3: Does the β-silicon effect play a role in these reactions?

A3: Yes, the β-silicon effect is a key electronic factor to consider. It describes the stabilization of a positive charge on a carbon atom that is beta to a silicon atom.[8][9][10][11][12] This stabilization occurs through hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation.[8][9][10] While this effect is most pronounced in reactions that proceed through a carbocation intermediate (SN1), it can also influence the transition state of SN2 reactions, albeit to a lesser extent. In some cases, this electronic stabilization can partially counteract the steric hindrance.

Q4: Are there alternative leaving groups to iodine that might be more effective?

A4: While iodide is an excellent leaving group, you can convert the corresponding alcohol, (2-hydroxyethyl)trimethylsilane, into other derivatives with good leaving groups. Tosylates (OTs) and mesylates (OMs) are common alternatives that are easily prepared from the alcohol and are excellent leaving groups in substitution reactions.[13] In some cases, these may offer advantages in terms of reactivity or side-product profiles. Triflate esters are even more reactive but are also more potent alkylating agents and should be handled with care.[13]

Q5: Can Lewis acids be used to promote the substitution?

A5: Yes, Lewis acids can be effective in promoting these reactions. A Lewis acid can coordinate to the iodine atom, making it a better leaving group and increasing the electrophilicity of the carbon center. This can help to accelerate the reaction and may allow for the use of milder reaction conditions. Common Lewis acids used for this purpose include zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and various silyl triflates like trimethylsilyl triflate (TMSOTf). However, care must be taken as Lewis acids can also promote elimination or other side reactions.

Troubleshooting Guides

This section provides detailed troubleshooting strategies for common problems encountered during substitution reactions with (2-iodoethyl)trimethylsilane.

Issue 1: Low or No Conversion to the Desired Product

If you are experiencing low or no conversion, it is essential to systematically evaluate your reaction parameters.

Troubleshooting Workflow: Low Conversion

Start Low Conversion Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Re-evaluate Reaction Conditions Check_Purity->Check_Conditions If pure Optimize_Nucleophile Optimize Nucleophile Check_Conditions->Optimize_Nucleophile Optimize_Solvent Optimize Solvent Optimize_Nucleophile->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Use_Catalyst Consider Lewis Acid Catalysis Optimize_Temp->Use_Catalyst Alternative_LG Try Alternative Leaving Group Use_Catalyst->Alternative_LG Success Improved Yield Alternative_LG->Success

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Optimization Strategies
ParameterRecommendationRationale
Nucleophile Use a highly nucleophilic but weakly basic species (e.g., azide, cyanide, thiolate).Minimizes the competing E2 elimination pathway.[7]
Solvent Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.These solvents solvate the cation but not the nucleophile, increasing its reactivity. They also favor the SN2 pathway.
Temperature Gradually increase the temperature, monitoring for byproduct formation.Higher temperatures can overcome the activation energy barrier but may also promote elimination.
Concentration Higher concentrations can sometimes favor the bimolecular SN2 reaction.Increases the frequency of collisions between reactants.
Lewis Acid Catalysis Add a catalytic amount of a Lewis acid (e.g., ZnI₂, TMSOTf).Activates the leaving group, making the substrate more electrophilic.
Issue 2: Predominance of Elimination Byproduct (Vinyltrimethylsilane)

The formation of vinyltrimethylsilane indicates that the E2 pathway is favored. The following steps can help to shift the reaction towards the desired SN2 substitution.

Troubleshooting Workflow: Elimination Byproduct

Start High Elimination Change_Nucleophile Switch to a Less Basic Nucleophile Start->Change_Nucleophile Change_Solvent Use a Polar Aprotic Solvent Change_Nucleophile->Change_Solvent Lower_Temp Decrease Reaction Temperature Change_Solvent->Lower_Temp Success Substitution Favored Lower_Temp->Success

Caption: Workflow to minimize elimination byproducts.

Key Adjustments to Favor Substitution
ConditionModificationRationale
Nucleophile/Base Replace strong, bulky bases (e.g., t-BuOK) with smaller, less basic nucleophiles (e.g., NaN₃, NaCN).Less basic nucleophiles are less likely to abstract a proton, thus disfavoring the E2 pathway.[7]
Temperature Run the reaction at the lowest temperature that affords a reasonable rate.Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor substitution.
Solvent Switch from protic solvents (e.g., ethanol) to polar aprotic solvents (e.g., DMF, acetone).Polar aprotic solvents favor the SN2 mechanism.[7]

Experimental Protocols

The following are example protocols that can be adapted for your specific needs. Always perform a thorough safety assessment before conducting any experiment.

Protocol 1: General Procedure for Nucleophilic Substitution with a Good Nucleophile/Weak Base (e.g., Sodium Azide)

This protocol is designed to maximize the SN2 product and minimize elimination.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium azide (1.5 equivalents) and anhydrous DMF (5 mL per mmol of substrate).

  • Addition of Substrate: Add (2-iodoethyl)trimethylsilane (1.0 equivalent) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Substitution

This protocol can be used for less reactive nucleophiles.

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the nucleophile (1.2 equivalents) in anhydrous dichloromethane (DCM) (5 mL per mmol of substrate).

  • Lewis Acid Addition: Cool the solution to 0 °C and add a solution of trimethylsilyl triflate (TMSOTf) (0.2 equivalents) in DCM dropwise.

  • Substrate Addition: Add (2-iodoethyl)trimethylsilane (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

Conclusion

Overcoming the steric hindrance in substitution reactions of (2-iodoethyl)trimethylsilane requires a careful and systematic approach to optimizing reaction conditions. By understanding the interplay between steric and electronic effects, and by judiciously selecting nucleophiles, solvents, and catalysts, researchers can significantly improve the yields of their desired products. This guide provides a foundation for troubleshooting common issues and developing robust synthetic protocols.

References

  • Osterholtz, F.D., & Pohl, E.R. (2012). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link]

  • Li, Y., et al. (2024). β-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C–H Amination. Organic Letters, 26(22), 4836-4841. [Link]

  • Lambert, J. B., et al. (1999). The β Effect of Silicon and Related Manifestations of σ Conjugation. Accounts of Chemical Research, 32(2), 183-190. [Link]

  • Wikipedia. (2023). Negative hyperconjugation in silicon. [Link]

  • O'Brien, C. J., & Toste, F. D. (2022). Strategic Applications of the β‐Silicon Effect. Advanced Synthesis & Catalysis, 364(18), 3045-3066. [Link]

  • Billups, W. E., & Saini, R. K. (2003). The β-silyl alkyl halides constitute one of the subgroups of functionalized silanes that have found important applications as intermediates in organic synthesis. Science of Synthesis, 4, 711-733. [Link]

  • Al-Haque, S., et al. (2022). Effect of Organosilane Structures on Mineral Surface Energy and Wettability. Minerals, 12(10), 1238. [Link]

  • Gelest. (n.d.). Organosilane Reducing Agents. [Link]

  • Eaborn, C. (1953). Some Steric Effects of the Isopropyl Group in Organosilicon Compounds. Journal of the Chemical Society, 3148-3152. [Link]

  • Tamao, K., & Kawachi, A. (1995). Preparation, Structure, and Reactivity of Functionalized Organosilicon Compounds. Advances in Organometallic Chemistry, 38, 1-58. [Link]

  • Wang, D., et al. (2021). Synthesis of β-Silyl α-Amino Acids via Visible-Light-Mediated Hydrosilylation. Organic Letters, 23(4), 1332-1337. [Link]

  • Bassindale, A. R., & Stout, T. (1986). The mechanism of nucleophilic substitution at silicon. Journal of the Chemical Society, Perkin Transactions 2, 221-226. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Shibasaki, Y., et al. (2017). Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. Chemistry – An Asian Journal, 12(24), 3195-3200. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Takahashi, H., et al. (2006). Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and (Iodomethyl)trimethylsilane by Means of a Novel Rh Catalysis. The Journal of Organic Chemistry, 71(2), 671-675. [Link]

  • Jones, T. K. (2014). (Iodomethyl)trimethylsilane. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2022). 4.18: Nucleophilic Substitution at Silicon. [Link]

  • Wikipedia. (2023). Electrophilic substitution of unsaturated silanes. [Link]

  • Mandal, D. (2019). Two‐Step Protocol for Iodotrimethylsilane‐Mediated Deoxy‐Functionalization of Alcohols. Asian Journal of Organic Chemistry, 8(10), 1824-1827. [Link]

  • Kumar, R., et al. (2020). The first report of the synthesis of organo-functionalized triethoxysilanes via a Knoevenagel condensation approach. New Journal of Chemistry, 44(38), 16377-16383. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • Schubert, U., et al. (2019).
  • Nabais, J. M. C., & Rebelo, S. L. H. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules, 28(6), 2664. [Link]

  • Casares, D. A., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(10), 785-794. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • Lipshutz, B. H., et al. (2002). Mild deprotection of 2-(trimethylsilyl)ethyl esters. Tetrahedron Letters, 43(42), 7531-7534. [Link]

  • Stuart, D. R., et al. (2012). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Beilstein Journal of Organic Chemistry, 8, 339-345. [Link]

  • Ohgi, T., & Nishino, S. (1999). New strategies for oligonucleotide synthesis by use of 2-trimethylsilylethyl and 2-trimethylsilylethoxymethyl as the phosphate and 2'-hydroxyl protecting groups, respectively. Nucleic Acids Symposium Series, 42, 15-16. [Link]

  • Jarvo, E. R., et al. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society, 143(30), 11416-11422. [Link]

  • Uchiyama, M., et al. (2020). Missing reactivity of trimethylsilyl reagents: dehalogenative activation enabling one-pot generation of aryne from 2. ChemRxiv. [Link]

  • Gerlach, H. (1977). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. Helvetica Chimica Acta, 60(8), 3039-3044. [Link]

  • Balzarini, J., & De Clercq, E. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Molecules, 16(6), 4844-4869. [Link]

  • De Coster, A. (2007). Silicon-based Lewis acids. DIAL@UCLouvain. [Link]

  • Gallou, F., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science, 9(34), 6946-6950. [Link]

  • Jacobsen, E. N., et al. (2019). Concerted nucleophilic aromatic substitutions. Nature, 574(7776), 86-90. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Comparison: (2-Iodoethyl)trimethylsilane vs. (2-Bromoethyl)trimethylsilane

For researchers and drug development professionals designing complex synthetic routes, the choice of alkylating agent dictates both the yield and the scalability of the workflow. β -silyl alkyl halides—specifically (2-io...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals designing complex synthetic routes, the choice of alkylating agent dictates both the yield and the scalability of the workflow. β -silyl alkyl halides—specifically (2-iodoethyl)trimethylsilane and (2-bromoethyl)trimethylsilane—are powerful reagents used to introduce the trimethylsilyl (TMS) ethyl group, a common protecting group and functional handle.

However, these two reagents exhibit drastically different stability and reactivity profiles. This guide objectively compares their performance, grounds their behavior in mechanistic principles, and provides field-proven, self-validating experimental protocols.

Mechanistic Foundations: The β -Silicon Effect

To understand the reactivity of these compounds, one must first account for the β -silicon effect . The carbon-silicon bond is highly electron-releasing. In β -silyl alkyl halides, the C–Si σ -bond hyperconjugates with the empty p-orbital or σ∗ orbital of the adjacent C–X bond [[1]]().

This hyperconjugation has two opposing consequences:

  • Accelerated SN​2 Reactivity: The electron donation stabilizes the transition state during nucleophilic displacement, making these halides exceptionally reactive alkylating agents.

  • High Susceptibility to β -Elimination: The exact same hyperconjugative overlap makes the molecule prone to elimination. When exposed to strong bases, nucleophiles often attack the silicon atom (desilylation) or abstract a proton, driving the rapid elimination of ethylene gas and the corresponding halosilane 2.

Reactivity & Stability Profile

While iodine is universally recognized as a superior leaving group compared to bromine, the intrinsic instability it introduces to the β -silyl system severely limits its practical utility. (2-Iodoethyl)trimethylsilane is highly unstable and spontaneously decomposes to yield free iodine and ethylene 2. Conversely, (2-bromoethyl)trimethylsilane strikes an optimal balance between reactivity and shelf-life 3.

Table 1: Quantitative & Qualitative Comparison Matrix
Property(2-Iodoethyl)trimethylsilane(2-Bromoethyl)trimethylsilane
Leaving Group Ability Excellent (I⁻)Good (Br⁻)
Storage Stability Highly unstable; decomposes to I₂Moderately stable; store at +4°C
Synthesis Route Vinyltrimethylsilane + HI gasVinyltrimethylsilane + PBr₃/Silica
Primary Utility Mechanistic studies, in situ reactionsStandard alkylating agent, Grignard precursor
β -Elimination Risk Extremely HighHigh (Requires mild bases)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols emphasize the causality behind reagent selection and establish self-validating checkpoints.

Protocol A: Mild Synthesis of (2-Bromoethyl)trimethylsilane

Standard hydrobromination using HBr can lead to unwanted cleavage of the C–Si bond. This protocol utilizes PBr₃ on silica gel to generate HBr in situ under highly controlled, mild conditions [[3]]().

  • Setup: Under an argon atmosphere, prepare a mixture of vinyltrimethylsilane (6.8 mmol) and silica gel (3 g) in anhydrous CH₂Cl₂. Cool the suspension to -10°C.

  • Reagent Addition: Add a solution of phosphorus tribromide (PBr₃, 2.2 mmol) in anhydrous CH₂Cl₂ dropwise.

    • Causality: Silica gel acts as a mild proton source and surface catalyst, reacting with PBr₃ to release HBr slowly, preventing the acidic desilylation that plagues standard HBr gas additions.

  • Reaction: Stir for 10 minutes at -10°C, then allow the mixture to warm to 20°C over 30 minutes.

  • Workup & Validation: Filter the silica gel. Wash the organic layer with saturated aqueous Na₂CO₃ to neutralize residual acid. Dry over Na₂SO₄ and concentrate.

    • Self-Validation: The product should isolate as a slightly yellow oil. If the oil turns dark brown, acidic degradation has occurred. Store immediately at +4°C 3.

Protocol B: Thio-Alkylation using (2-Bromoethyl)trimethylsilane

Alkylation requires suppressing the competing β -elimination pathway. This is achieved by selecting a base with a large, soft counterion.

  • Preparation: Dissolve the thiol substrate (1.02 mmol) in 5 mL of dry DMF under Argon.

  • Base Addition: Add a solution of CsOH·H₂O (1.22 mmol) in dry MeOH (2 mL) dropwise.

    • Causality: Cesium hydroxide is selected over NaOH or KOH. The large, highly polarizable Cesium counterion leaves the thiolate anion highly "naked" and nucleophilic, vastly accelerating the SN​2 attack over E2 elimination 3.

  • Alkylation: Stir for 1 h at room temperature. Add (2-bromoethyl)trimethylsilane (1.22 mmol) in 2 mL dry DMF. Stir for an additional 4 hours at 20°C.

  • Self-Validation Checkpoint: Monitor the reaction vessel. If vigorous bubbling is observed, ethylene gas is forming due to β -elimination (likely caused by excess base or high temperatures). The reaction must remain strictly at or below 20°C.

Pathway Visualizations

The following diagrams map the synthetic divergence and the competing mechanistic pathways that dictate the use of these reagents.

Pathway VTS Vinyltrimethylsilane (TMS-CH=CH2) Bromo (2-Bromoethyl)TMS Stable at +4°C VTS->Bromo Anti-Markovnikov Addition Iodo (2-Iodoethyl)TMS Highly Unstable VTS->Iodo Electrophilic Addition HBr PBr3 / Silica or HBr/Peroxide HBr->Bromo HI HI (Gas) HI->Iodo Degradation Ethylene + TMS-I + Free Iodine Iodo->Degradation Spontaneous Decomposition

Fig 1: Synthesis and degradation pathways of beta-silyl alkyl halides.

Competition Substrate β-Silyl Alkyl Halide (TMS-CH2-CH2-X) SN2 S_N2 Pathway (Alkylation Product) Substrate->SN2 Mild Base, Low Temp, Soft Nucleophile Elimination β-Elimination (Ethylene + TMS-X) Substrate->Elimination Strong Base, High Temp, Hard Nucleophile Nucleophile Nucleophile / Base (e.g., RS⁻, RO⁻) Nucleophile->SN2 Nucleophile->Elimination

Fig 2: Competing SN2 alkylation and beta-elimination pathways.

References

  • Benchchem. "(2-Bromoethyl)trimethylsilane vs. Bromo-Esters: A..." 4

  • Wikipedia. "Electrophilic substitution of unsaturated silanes." 1

  • University of Nottingham. "BIOINSPIRED SYNTHESIS OF ILLICIUM-DERIVED NEOLIGNANS AND THEIR NEUROLOGICAL ACTIVITY." 5

  • Thieme Connect. "Applications of Product Subclass 36 in Organic Synthesis."2

  • Amazon AWS / Supporting Information. "Molecular Junctions for Terahertz Switches and Detectors." 3

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (2-Iodoethyl)trimethylsilane

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the lab. This guide provides a comprehensive, step-by-step framework for the proper disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the lab. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2-Iodoethyl)trimethylsilane. It moves beyond a simple checklist to explain the chemical reasoning behind these essential procedures, ensuring a self-validating system of safety and compliance.

Immediate Safety Briefing: Understanding the Primary Hazards

(2-Iodoethyl)trimethylsilane and its close analogs are reactive compounds that demand respect. The disposal plan is dictated by its key hazardous properties, extrapolated from structurally similar chemicals like Iodotrimethylsilane.

  • Water Reactivity: This is the most critical handling consideration. Organosilanes can react with moisture, including ambient humidity, to hydrolyze. Iodotrimethylsilane, a close analog, reacts violently with water[1]. This reaction can produce corrosive hydrogen iodide (HI) gas. Therefore, all waste streams containing this compound must be strictly anhydrous.

  • Flammability: The compound is a flammable liquid[2][3]. Waste containers must be stored away from all ignition sources, such as heat, sparks, and open flames[1].

  • Corrosivity: Upon degradation or reaction with water, it can form corrosive byproducts. It is classified as causing severe skin burns and eye damage[2][3]. This necessitates the use of robust personal protective equipment (PPE) and chemically compatible waste containers.

Due to these factors, on-site neutralization (quenching) of (2-Iodoethyl)trimethylsilane waste is not recommended for general laboratory practice. The preferred and safest method is collection and disposal as regulated hazardous waste via a licensed environmental services contractor[4].

Hazard and Handling Summary

For quick reference, the essential data for handling and waste management are summarized below.

ParameterInformationSource(s)
Chemical Name (2-Iodoethyl)trimethylsilaneN/A
CAS Number 17686-91-4 (for (2-Iodoethyl)trimethylsilane)Inferred
Hazard Classifications Flammable Liquid, Corrosive (Skin/Eye Damage), Water-Reactive[2][3]
Key Incompatibilities Water/Moisture, Strong Oxidizing Agents, Strong Acids, Strong Bases[1]
Primary PPE Chemical Splash Goggles, Face Shield, Flame-Retardant Lab Coat, Chemical-Resistant Gloves (e.g., Nitrile, Neoprene), Closed-Toe Shoes[2][5]
Waste Disposal Route Licensed Hazardous Waste Contractor[1][4]

Step-by-Step Disposal Protocol: From Benchtop to Final Pickup

This protocol ensures safety and compliance at every stage of the waste lifecycle, from the moment it is generated to its final removal from your facility.

Phase 1: At the Point of Generation (Your Fume Hood)

The foundation of safe disposal is proper handling and segregation at the source.

Step 1: Select the Correct Waste Container.

  • Compatibility is Key: Use a clean, dry, and chemically compatible container. Borosilicate glass bottles with a polytetrafluoroethylene (PTFE)-lined cap are ideal. Do not use plastic containers, which can degrade or produce static electricity[2].

  • Inert Atmosphere: For larger quantities or extended accumulation, the container should be purged with an inert gas (e.g., nitrogen or argon) before the first addition of waste to displace moisture and air.

  • Size Appropriately: Choose a container size that matches the expected volume of waste to avoid storing large, half-empty containers for extended periods[6].

Step 2: Label the Container Before Use.

  • Proper labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA)[7][8].

  • Affix a hazardous waste tag to the empty container. Fill it out completely with:

    • The words "Hazardous Waste"[9].

    • The full chemical name: "(2-Iodoethyl)trimethylsilane". If in solution, list all components and their approximate percentages.

    • The relevant hazard characteristics: "Flammable, Corrosive, Water-Reactive".

    • The accumulation start date (the date the first drop of waste is added).

    • The name of the principal investigator and the laboratory location.

Step 3: Segregate Incompatible Waste Streams.

  • This is the most critical step to prevent dangerous reactions in the waste container.

  • NEVER mix (2-Iodoethyl)trimethylsilane waste with:

    • Aqueous waste streams.

    • Acids or bases[6].

    • Oxidizing agents[6].

  • Dedicate a specific container solely for this and compatible halogenated organic waste.

Phase 2: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location within your lab where hazardous waste is stored pending transfer[6].

Step 1: Store the Container Securely.

  • Place the sealed waste container in a designated SAA, which must be at or near the point of waste generation[6].

  • The container must be kept closed at all times except when adding waste[9].

  • Use secondary containment, such as a chemically resistant tray or bucket, to contain any potential leaks[10].

  • The SAA for flammable liquids should be within a grounded, flame-resistant cabinet. Ensure storage is away from heat and ignition sources[1].

Step 2: Maintain a Waste Log.

  • Keep a detailed log of the waste added to the container. This aids in accurate characterization for the disposal vendor and maintains a clear inventory for regulatory compliance.

Step 3: Adhere to Accumulation Limits.

  • The EPA limits the amount of hazardous waste that can be stored in an SAA to 55 gallons[9]. Once this limit is reached, the container must be dated and moved to the facility's Central Accumulation Area (CAA) within three days[6].

Phase 3: Preparing for Final Disposal

Step 1: Final Container Sealing and Inspection.

  • Once the container is full (typically 90% capacity to allow for expansion) or the experiment is complete, securely seal the cap[6].

  • Wipe the exterior of the container with a compatible solvent (e.g., isopropanol) to remove any external contamination.

  • Ensure the waste tag is complete, accurate, and legible.

Step 2: Request a Waste Pickup.

  • Follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department or the licensed waste disposal contractor. Do not move the waste to a central storage location yourself unless you are specifically trained and authorized to do so[9].

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing (2-Iodoethyl)trimethylsilane waste from generation to disposal.

G Workflow for (2-Iodoethyl)trimethylsilane Waste Disposal cluster_generation At Point of Generation cluster_storage Storage & Accumulation cluster_disposal Final Disposition A Waste Generated (2-Iodoethyl)trimethylsilane (Pure or in Solvent) B Select Dry, Compatible Glass Container with PTFE-Lined Cap A->B C Affix & Complete Hazardous Waste Label B->C D Add Waste to Container Inside a Fume Hood C->D E Isolate from Incompatibles (Water, Acids, Bases, Oxidizers) D->E F Store in Designated SAA (Flammable Cabinet) with Secondary Containment E->F  Yes G Keep Container Securely Closed Except When Adding Waste F->G H Container Full or Project Complete? G->H H->G No I Securely Seal Container & Inspect Label H->I Yes J Request Pickup by Authorized EHS / Licensed Contractor I->J K Waste Transported for Incineration or Other Approved Treatment J->K

Sources

Handling

Personal protective equipment for handling (2-Iodoethyl)trimethylsilane

Handling (CAS: 18157-43-2)[1] requires a rigorous, systems-based approach to laboratory safety. As a Senior Application Scientist, I design chemical handling protocols that go beyond basic compliance checklists.

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (CAS: 18157-43-2)[1] requires a rigorous, systems-based approach to laboratory safety. As a Senior Application Scientist, I design chemical handling protocols that go beyond basic compliance checklists. True safety is engineered by understanding the physicochemical causality behind each operational choice.

This compound, frequently utilized in [2], presents a dual-hazard profile: the highly lipophilic and volatile nature of the trimethylsilyl group, combined with the potent alkylating and photolytic properties of the iodoethyl moiety.

Physicochemical Risk Profile

To engineer an effective safety strategy, we must first quantify the threat. The compound is a combustible liquid that poses significant irritation risks to the skin, eyes, and respiratory tract (Category 2)[3]. It is harmful if swallowed and exhibits marked toxicity to [4]. Furthermore, alkyl iodides are notoriously light-sensitive. Upon exposure to UV or visible light, the carbon-iodine bond undergoes homolytic cleavage to release molecular iodine ( I2​ )—a potent oxidizer and severe respiratory irritant.

Table 1: Physicochemical & Hazard Summary
Property / MetricValue / Classification
CAS Number 18157-43-2[1]
Molecular Formula C5H13ISi[1]
Molecular Weight 228.15 g/mol [1]
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2, Acute Tox. 4 (Oral)[3][4]
Environmental Hazard Toxic to aquatic life with long-lasting effects[4]

Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient for handling reactive organoiodides. The lipophilicity of the trimethylsilyl group allows it to act as a permeation enhancer, rapidly driving the toxic alkylating payload through standard latex or thin nitrile barriers.

Table 2: Quantitative PPE Specifications & Breakthrough Data
PPE ComponentMaterial SpecificationMin. ThicknessEst. BreakthroughCausality / Rationale
Primary Gloves Viton / Butyl Rubber0.30 mm> 240 minProvides high chemical resistance to halogenated organics and lipophilic silanes.
Incidental Gloves Heavy-Duty Nitrile0.11 mm< 10 minAcceptable strictly for splash protection; must be changed immediately upon contact to prevent dermal permeation.
Eye Protection ANSI Z87.1 GogglesN/AN/APrevents severe ocular damage[4] from volatile vapors or accidental droplet exposure.
Body Protection Flame-Resistant CoatN/AN/AMitigates risk from combustible vapors[3] igniting near static or heat sources.
Ventilation Chemical Fume HoodN/A80-100 fpmActively captures volatile silane vapors and sublimated I2​ gas.

Operational Workflow & Handling Procedures

Trustworthy science demands self-validating protocols. The following operational workflow ensures that environmental exposure is minimized, reagent integrity is maintained, and every step contains a built-in verification mechanism.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Termination Hood Verify Fume Hood (>80 fpm velocity) PPE Don Viton Gloves & Splash Goggles Hood->PPE Transfer Air-Free Transfer (Glass Syringe) PPE->Transfer Shield Light Shielding (Amber Flask/Foil) Transfer->Shield Quench Thiosulfate Quench (Reduces I2 to I-) Shield->Quench Waste Halogenated Waste Segregation Quench->Waste

Fig 1. End-to-end operational workflow for handling (2-Iodoethyl)trimethylsilane.

SOP 1: Air-Free Reagent Transfer
  • Preparation : Ensure the fume hood is operating at a face velocity of 80-100 fpm. Purge the receiving Schlenk flask with inert gas (Nitrogen or Argon). Causality: Displacing atmospheric oxygen and moisture prevents the premature degradation of the silane.

  • Syringe Selection : Utilize a gas-tight glass syringe equipped with a PTFE-tipped plunger and a stainless steel needle. Causality: Halogenated organosilanes can extract plasticizers from standard polypropylene syringes, which contaminates the reaction and compromises the syringe barrel.

  • Extraction & Transfer : Pierce the septum of the reagent bottle and draw the required volume slowly to prevent vacuum cavitation. Transfer dropwise into the reaction vessel.

  • Decontamination : Immediately flush the syringe with a non-polar solvent (e.g., hexanes), followed by acetone, to prevent the silane from polymerizing inside the needle.

SOP 2: Reaction Execution & Quenching
  • Light Shielding : Wrap the reaction vessel in aluminum foil or utilize amber glassware. Causality: UV/visible light induces the photodecomposition of the carbon-iodine bond, releasing I2​ [2] which acts as an unwanted electrophile and degrades yield.

  • Temperature Control : Maintain the reaction at the prescribed temperature using a monitored cooling bath or heating mantle.

  • Termination (Quenching) : Upon reaction completion, slowly add a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Causality: Thiosulfate quantitatively reduces any liberated molecular iodine ( I2​ ) to water-soluble, benign iodide ( I− ), neutralizing the oxidative hazard before phase separation.

  • Phase Separation : Extract the aqueous layer and strictly segregate the organic layer into a designated halogenated waste container.

Spill Response & Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent vapor inhalation and environmental contamination[4].

SOP 3: Spill Mitigation
  • Evacuation & Isolation : Immediately alert nearby personnel and evacuate the vicinity. If the spill occurs outside a fume hood, don a half-face respirator with an organic vapor cartridge (Type A) before re-entering.

  • Containment : Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Combustible absorbents (like paper towels) drastically increase fire risk when mixed with combustible organosilanes[3].

  • Neutralization : If the spill exhibits a pink, brown, or violet hue (indicating I2​ release), carefully spray the absorbent with a 10% sodium thiosulfate solution until the color dissipates. This visual cue acts as a self-validating indicator that the oxidizer has been neutralized.

  • Collection & Disposal : Use non-sparking tools to sweep the neutralized mixture into a high-density polyethylene (HDPE) waste bucket. Seal tightly and label as "Hazardous Waste: Halogenated Organosilane and Iodine."

References

  • Wikipedia. "Electrophilic substitution of unsaturated silanes". Wikipedia. Available at:[Link]

Sources

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